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Glucoraphanin Potassium Salt

Cat. No.: B1151178
M. Wt: 475.6
Attention: For research use only. Not for human or veterinary use.
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Description

Overview of Glucosinolates as Plant Secondary Metabolites

Glucosinolates are a class of organic compounds that are secondary metabolites of many plants of the order Brassicales, which includes agriculturally important crops like broccoli, cabbage, and mustard. nih.govmdpi.comspringerprofessional.de These sulfur- and nitrogen-containing compounds are known for their pungent flavor and are part of the plant's natural defense system. plantaanalytica.comsrce.hr When the plant tissue is damaged, for instance by chewing insects or during food preparation, an enzyme called myrosinase comes into contact with glucosinolates, hydrolyzing them into various bioactive compounds, including isothiocyanates, nitriles, and thiocyanates. nih.govnih.govmdpi.com

The basic chemical structure of a glucosinolate consists of a β-D-thioglucose group, a sulfonated oxime moiety, and a variable side chain derived from an amino acid. mdpi.combohrium.com It is this side chain that gives rise to the more than 130 different glucosinolates identified to date. mdpi.com While intact glucosinolates are considered biologically inactive, their breakdown products are the subject of extensive scientific research. mdpi.complantaanalytica.com

Historical Context of Glucoraphanin (B191350) Discovery and Early Investigations

The scientific journey of glucoraphanin began with a focused effort to identify natural compounds with potential health benefits. In 1992, researchers at the Johns Hopkins School of Medicine, led by Dr. Paul Talalay, identified glucoraphanin from broccoli as a potent natural inducer of phase II detoxification enzymes. truebroc.com These enzymes play a critical role in protecting cells from damage by toxins and free radicals. truebroc.com This discovery was a pivotal moment, bringing significant attention to the potential health-promoting properties of cruciferous vegetables. truebroc.com

Further research in 1997 by the same group revealed that broccoli sprouts are an exceptionally concentrated source of glucoraphanin, containing 20 to 50 times more of the compound than mature broccoli heads. truebroc.comwikipedia.org This finding was widely publicized and led to a surge in both consumer interest and scientific investigation into broccoli and its constituents. truebroc.comwikipedia.org These early studies laid the groundwork for the extensive body of research that exists today on glucoraphanin and its bioactive derivative, sulforaphane (B1684495). truebroc.com

Current Academic Research Landscape and Emerging Scientific Interest in Glucoraphanin

The scientific community's interest in glucoraphanin continues to grow, with a significant number of studies exploring its biological effects. truebroc.com Current research is largely focused on the conversion of glucoraphanin to sulforaphane and the subsequent physiological impacts of sulforaphane. plos.orgnih.gov Sulforaphane has been investigated for its potential role in various cellular processes, including the modulation of inflammation, oxidative stress, and DNA repair mechanisms. plantaanalytica.comfrontiersin.orgnih.gov

Recent studies have explored the effects of glucoraphanin and sulforaphane in a variety of research models. For instance, research has investigated their impact on obesity-induced inflammation and insulin (B600854) resistance. nih.gov Other studies have focused on the neuroprotective potential of sulforaphane in models of neurodegenerative diseases like Alzheimer's. nih.govmdpi.com The bioavailability of glucoraphanin and its conversion to sulforaphane is another active area of research, with studies examining how different delivery methods and the presence of active myrosinase influence absorption and metabolism. plos.orgresearchgate.netmdpi.com The development of broccoli cultivars with higher levels of glucoraphanin is also an ongoing area of agricultural research. hra.nhs.ukashs.org

Overview of Glucoraphanin Potassium Salt as a Research Form

For research purposes, glucoraphanin is often used in the form of its potassium salt. plantaanalytica.combioscience.co.ukscbt.com This salt form provides a stable, crystalline solid that is water-soluble, making it suitable for a variety of experimental applications. plos.orgnih.govcaymanchem.com The use of a standardized, purified form like the potassium salt allows for precise and reproducible dosing in laboratory studies, which is crucial for obtaining reliable scientific data. plantaanalytica.comacs.org

This compound is utilized as a reference standard in analytical chemistry for the accurate quantification of glucoraphanin in plant materials and other samples. plantaanalytica.comacs.orgwaters.com It is also the form administered in many preclinical and clinical studies investigating the biological effects of glucoraphanin and its conversion to sulforaphane. plos.orgscbt.com The isolation and purification of glucoraphanin, often from broccoli seeds, to produce this research-grade material is a well-documented process involving techniques like solid-phase extraction and high-performance liquid chromatography (HPLC). acs.orgvu.edu.auresearchgate.netresearchgate.net

Properties

Molecular Formula

C₁₂H₂₂KNO₁₀S₃

Molecular Weight

475.6

Synonyms

β-D-1-thio-Glucopyranose 1-[5-(Methylsulfinyl)valerohydroximate] NO-(Hydrogen Sulfate) Potassium;  4-Methylsulfinylbutyl Gucosinolate Potassium Salt;  Potassium Glucorafanin;  Sulforaphane Glucosinolate Potassium

Origin of Product

United States

Natural Occurrence and Distribution of Glucoraphanin

Phylogenetic Distribution Across Brassicaceae Family and Key Species

Glucoraphanin (B191350) is a secondary metabolite predominantly found in plants belonging to the Brassicaceae family, also known as the mustard or cabbage family. scielo.brmdpi.com This family encompasses a wide range of economically important vegetables. Among these, broccoli (Brassica oleracea var. italica) is recognized as containing the highest concentrations of glucoraphanin. mdpi.comnih.gov

The distribution of glucoraphanin extends to other members of the Brassica genus as well. Significant quantities can be found in vegetables such as cauliflower (B. oleracea var. botrytis), cabbage (B. oleracea var. capitata), and kohlrabi. scielo.brredalyc.org While present in these species, the levels are generally lower than those observed in broccoli. The consistent presence of glucoraphanin and other glucosinolates is a defining characteristic of the Brassicales order. scielo.brnih.gov Research has identified various glucosinolates across different cabbage varieties, with glucoraphanin being a common constituent. redalyc.org

Quantitative Variability of Glucoraphanin Content in Different Plant Organs and Developmental Stages

The concentration of glucoraphanin is not uniform throughout the plant; it varies significantly depending on the specific organ and the plant's developmental stage. nih.gov Generally, the highest concentrations are found in the reproductive parts of the plant.

Plant Organs: Seeds are the most concentrated source of glucoraphanin. nih.govnih.gov Following seeds, the concentration typically decreases in the following order: inflorescences (florets), siliques (fruits or pods), leaves, and finally roots, which contain the lowest levels. nih.gov Studies measuring sulforaphane (B1684495), the direct hydrolysis product of glucoraphanin, confirm that ripe seeds contain the highest amounts. sciepub.com

Developmental Stages: The glucoraphanin content fluctuates dynamically throughout the plant's life cycle. While seeds boast the highest concentration, this level drops significantly in young seedlings. nih.govmdpi.com Interestingly, although the concentration (amount per unit of weight) decreases after germination, the total accumulated amount of glucoraphanin in a whole seedling can surpass that of a single seed by the fourth week of growth. nih.govresearchgate.net

During the development of broccoli, sulforaphane levels (indicative of glucoraphanin) have been observed to increase as the plant develops from the floret stage to young buds, and then decline as the buds age and open into flowers. researchgate.net In seedlings, the sulforaphane content tends to decrease during the first ten days after germination before beginning to rise again. sciepub.com

Plant Part / StageRelative Glucoraphanin ConcentrationKey Research Findings
SeedsVery HighHighest concentration found in dormant and germinating seeds. nih.govnih.gov
Seedlings (early)LowConcentration decreases significantly after germination. nih.govmdpi.com
Seedlings (4-5 weeks)Variable (Total amount increases)Total accumulation per plant can exceed that of the original seed. nih.govresearchgate.net
Inflorescences (Florets/Buds)HighLevels are high but vary with bud maturity, peaking in young buds. nih.govresearchgate.net
LeavesMedium to LowConcentration is lower than in reproductive parts. nih.gov
RootsLowTypically contain the lowest concentration of glucoraphanin. nih.gov

Genetic and Genomic Determinants Influencing Glucoraphanin Accumulation

Beyond MYB28, a suite of other genes is integral to the glucoraphanin biosynthesis pathway. These include genes that encode enzymes for key steps such as chain elongation, core structure formation, and side-chain modification. Important genes identified in this pathway include BCAT4, CYP79F1, CYP83A1, SUR1, and UGT74B1. nih.govresearchgate.net Furthermore, genes like AOP2 and AOP3, which are involved in the modification of the glucosinolate side chain, also influence the final concentration of glucoraphanin. researchgate.netresearchgate.net

The inherent genetic diversity among different cultivars of the same species also leads to significant variation in glucoraphanin content. core.ac.ukbohrium.com Studies comparing various broccoli cultivars have demonstrated distinct and consistent differences in their glucosinolate profiles, underscoring the importance of genotype in determining phytochemical content. mdpi.com

Environmental and Agronomic Factors Modulating Glucoraphanin Biosynthesis and Accumulation

In addition to genetic predispositions, the biosynthesis and accumulation of glucoraphanin are highly responsive to external environmental and agronomic conditions.

Soil Composition and Nutrient Availability (e.g., Sulfur, Nitrogen, Selenium)

As a sulfur-containing compound, the synthesis of glucoraphanin is intrinsically linked to the availability of sulfur. researchgate.net Adequate soil sulfur is critical, and studies have shown that increasing sulfate (B86663) in the growing medium can lead to a significant increase in glucoraphanin production. nih.govashs.org Nitrogen is another essential nutrient whose availability can modulate the production of glucosinolates. core.ac.ukresearchgate.net

Light and Temperature Effects

Light conditions, including intensity and quality, can influence glucoraphanin biosynthesis. Exposure to specific wavelengths of light, such as that from blue and red-blue LEDs, has been found to induce the expression of key biosynthetic genes like CYP79F1 and CYP83A1, thereby promoting glucosinolate accumulation. nih.govresearchgate.net

Temperature is another critical environmental factor. Studies on related Brassicaceae species have shown that high growth temperatures can lead to higher concentrations of glucosinolates. nih.gov Post-harvest storage temperature also plays a vital role in preserving the compound. Storing broccoli at 0°C was found to be more effective at retaining sulforaphane (derived from glucoraphanin) compared to storage at 4°C or 10°C. mdpi.com Furthermore, mild thermal processing, such as heating to around 60°C, can paradoxically increase the measurable amount of sulforaphane, potentially by optimizing the activity of the converting enzyme, myrosinase. mdpi.comresearchgate.net

Stress Responses (e.g., Herbivory, Pathogen Attack)

Glucosinolates, including glucoraphanin, are a key component of the plant's defense system against pests and diseases. escholarship.org When a plant is subjected to biotic stress, such as insect feeding (herbivory) or attack by pathogens, it activates complex defense signaling pathways. researchgate.netnih.gov These pathways, often mediated by plant hormones like jasmonic acid and salicylic (B10762653) acid, can trigger an increase in the production of defensive secondary metabolites, including glucoraphanin. mdpi.com The physical damage to plant tissue caused by herbivory is particularly important, as it brings glucoraphanin into contact with the enzyme myrosinase, which is stored in separate compartments within the cell. This interaction initiates the rapid conversion of glucoraphanin into its bioactive form, sulforaphane, which is the active deterrent. nih.gov Abiotic stresses, such as high temperature and low oxygen (hypoxia), have also been shown to increase the formation of sulforaphane in broccoli sprouts. mdpi.com

FactorSpecific ElementEffect on Glucoraphanin Content
NutrientsSulfurPositive: Increased availability enhances biosynthesis. ashs.org
NitrogenModulatory: Availability influences overall content. core.ac.uk
SeleniumNegative (at high doses): Competes with sulfur, reducing accumulation. ashs.org
EnvironmentLight (Blue/Red)Positive: Induces expression of biosynthetic genes. nih.gov
TemperatureModulatory: High growth temperature can increase content; low storage temperature preserves it. nih.govmdpi.com
StressHerbivory/WoundingPositive: Induces defense response, potentially increasing synthesis and conversion to sulforaphane. mdpi.comnih.gov
Pathogen AttackPositive: Induces defense pathways that can upregulate secondary metabolite production. researchgate.net

Biosynthesis of Glucoraphanin

Overview of the Glucosinolate Biosynthetic Pathway

The biosynthesis of glucoraphanin (B191350) is a specialized branch of the broader glucosinolate metabolic pathway. This pathway can be conceptually divided into three principal stages:

Side-chain elongation of a precursor amino acid, in this case, methionine.

Formation of the core glucosinolate structure , which involves a series of modifications to the elongated amino acid.

Secondary side-chain modifications that result in the diverse array of glucosinolates found in nature, including glucoraphanin. oup.comnih.gov

This intricate process begins with a common amino acid and, through a series of enzymatic steps, constructs the characteristic thioglucose and sulfonated oxime moieties of glucosinolates. nih.govresearchgate.net

Precursor Amino Acid Metabolism: Methionine Chain Elongation

The journey to glucoraphanin begins with the amino acid methionine. nih.gov The initial phase involves the elongation of methionine's side chain. This is an iterative process, with each cycle adding a methylene (B1212753) group to the chain. researchgate.net For glucoraphanin, the methionine side chain undergoes two successive elongation cycles to form dihomomethionine. wikipedia.orgfrontiersin.org

The chain elongation process itself is a three-step cycle:

Condensation with acetyl-CoA.

Isomerization.

Oxidative decarboxylation. nih.govnih.gov

This cycle is initiated by the deamination of methionine to its corresponding 2-oxo acid, a reaction catalyzed by branched-chain amino acid aminotransferase 4 (BCAT4). oup.commdpi.com The subsequent elongation steps are catalyzed by a suite of enzymes, with methylthioalkylmalate synthases (MAMs) playing a crucial role in the initial condensation step. oup.com While BCAT4 is located in the cytosol, the remainder of the chain elongation pathway is localized within the chloroplasts. nih.govresearchgate.net

Core Structure Formation: Enzymatic Steps and Gene Identification

Following side-chain elongation, the resulting amino acid, dihomomethionine, undergoes a series of transformations to form the core glucosinolate structure. This phase includes oxidation, conjugation, carbon-sulfur cleavage, glycosylation, and sulfation. nih.gov

Cytochrome P450 Enzymes in Glucoraphanin Biosynthesis

A critical step in the formation of the core structure is the conversion of the chain-elongated amino acid into an aldoxime. This reaction is catalyzed by cytochrome P450 enzymes belonging to the CYP79 family. nih.gov Specifically, CYP79F1 is responsible for metabolizing chain-elongated methionine derivatives. nih.govresearchgate.net Subsequently, another family of cytochrome P450s, the CYP83s, further metabolizes the oximes. nih.gov CYP83A1 has been shown to efficiently metabolize aliphatic oximes derived from chain-elongated methionine homologs. nih.govresearchgate.net

Role of Glucosyltransferases and Sulfotransferases

The subsequent steps in core structure formation involve the addition of a glucose molecule and a sulfate (B86663) group. The glucosylation of the thiohydroximate intermediate is carried out by UDP-glucose:thiohydroximate S-glucosyltransferases. nih.gov UGT74B1 has been identified as a key enzyme in this step, with studies showing that it specifically glucosylates the thiohydroximate functional group. nih.govsemanticscholar.org Another glucosyltransferase, UGT74C1, also participates in this process, acting as an accessory enzyme in glucosinolate biosynthesis. researchgate.net

The final step in the formation of the core glucosinolate structure is sulfation. This reaction is catalyzed by sulfotransferases (SOTs), which transfer a sulfonate group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the desulfoglucosinolate. nih.gov In the context of glucoraphanin biosynthesis, sulfotransferases such as SOT17 and SOT18 are considered important for this final modification. nih.gov

Side Chain Modification and Final Glucoraphanin Synthesis

Once the core 4-methylthiobutylglucosinolate (B1231797) structure is assembled, it undergoes a final modification to become glucoraphanin. This involves the oxidation of the sulfur atom in the methylthio side chain. researchgate.net This reaction is catalyzed by a flavin-containing monooxygenase (FMO), specifically FMOGS-OX. nih.govwikipedia.org This oxidation step is crucial as it creates the characteristic methylsulfinyl group of glucoraphanin. wikipedia.org

Transcriptional Regulation of Glucoraphanin Biosynthetic Genes

The biosynthesis of glucoraphanin is a highly regulated process, primarily controlled at the transcriptional level. A key family of transcription factors involved in this regulation is the R2R3-MYB family. mdpi.comnih.gov In Arabidopsis, MYB28, MYB29, and MYB76 are positive regulators of the biosynthesis of aliphatic glucosinolates, including glucoraphanin. mdpi.comnih.gov These transcription factors can activate the expression of several biosynthetic genes in the pathway. mdpi.com For instance, MYB28 has been shown to regulate the expression of genes involved in both primary sulfate metabolism and the glucosinolate biosynthetic pathway. nih.govscienceopen.com The expression of these MYB factors can, in turn, be influenced by various developmental and environmental cues. mdpi.com

Key Enzymes and Genes in Glucoraphanin Biosynthesis

Enzyme/ProteinGeneFunction in Glucoraphanin BiosynthesisReferences
Branched-Chain Aminotransferase 4BCAT4Catalyzes the initial deamination of methionine to its corresponding 2-oxo acid. oup.commdpi.com
Methylthioalkylmalate Synthase 1MAM1Catalyzes the condensation of acetyl-CoA with the 2-oxo acid in the first step of side-chain elongation. oup.commdpi.com
Methylthioalkylmalate Synthase 3MAM3Also involved in the condensation step of side-chain elongation, with a broader substrate specificity than MAM1. nih.govnih.gov
Cytochrome P450 79F1CYP79F1Catalyzes the conversion of chain-elongated methionine derivatives to aldoximes. nih.govresearchgate.net
Cytochrome P450 83A1CYP83A1Metabolizes the aliphatic oximes produced by CYP79F1. nih.govresearchgate.net
UDP-glucose:thiohydroximate S-glucosyltransferaseUGT74B1Catalyzes the S-glucosylation of the thiohydroximate intermediate to form desulfoglucosinolate. nih.govsemanticscholar.org
Sulfotransferase 17/18SOT17/SOT18Catalyzes the final sulfation step to form the core glucosinolate structure. nih.gov
Flavin-containing monooxygenaseFMOGS-OXCatalyzes the S-oxidation of the methylthio side chain to form glucoraphanin. nih.govwikipedia.org

Transcriptional Regulators of Glucoraphanin Biosynthesis

Transcription FactorGene FamilyRole in Glucoraphanin BiosynthesisReferences
MYB28R2R3-MYBPositive regulator of aliphatic glucosinolate biosynthesis; activates expression of biosynthetic genes. mdpi.comnih.gov
MYB29R2R3-MYBPositive regulator of aliphatic glucosinolate biosynthesis, often acting in concert with MYB28. mdpi.comnih.gov
MYB76R2R3-MYBPositive regulator of aliphatic glucosinolate biosynthesis. mdpi.comnih.gov

Identification and Characterization of Regulatory Transcription Factors (e.g., MYB TFs)

The biosynthesis of aliphatic glucosinolates, including glucoraphanin, is orchestrated by a network of transcription factors (TFs), with the R2R3-MYB family playing a central role. mdpi.comnih.govnih.gov These proteins bind to specific DNA sequences in the promoter regions of target genes, thereby controlling their rate of transcription and, consequently, the production of enzymes involved in the biosynthetic pathway.

Extensive research in the model plant Arabidopsis thaliana and various Brassica species has identified several key MYB TFs that act as positive regulators of aliphatic glucosinolate biosynthesis. mdpi.complos.org Among these, MYB28 , MYB29 , and MYB76 have been extensively characterized for their significant roles. nih.govplos.org

MYB28 has been identified as a master regulator of the aliphatic glucosinolate biosynthetic pathway. biorxiv.orgfrontiersin.org Studies have shown that overexpression of MYB28 leads to a significant increase in the accumulation of aliphatic glucosinolates, including glucoraphanin. plos.orgfrontiersin.org Conversely, knocking out the myb28 gene results in a drastic reduction in the levels of these compounds. biorxiv.org MYB28 exerts its regulatory function by directly activating the expression of key biosynthetic genes involved in all three stages of glucoraphanin synthesis: chain elongation (e.g., MAM1), core structure formation (e.g., CYP79F1, CYP83A1), and secondary modification. frontiersin.org The introgression of a functional Myb28 allele from the wild species Brassica villosa into broccoli has been a successful strategy to develop broccoli varieties with enhanced glucoraphanin content. scispace.com

MYB29 also positively regulates aliphatic glucosinolate biosynthesis, often working in concert with MYB28. nih.govnih.gov While its role may be considered secondary to that of MYB28 in basal glucosinolate production, MYB29 is particularly important in the induction of aliphatic glucosinolate biosynthesis in response to certain stimuli, such as the plant hormone methyl jasmonate. pnas.org

MYB76 is another R2R3-MYB transcription factor that contributes to the regulation of aliphatic glucosinolate biosynthesis, although its role appears to be more minor compared to MYB28 and MYB29. nih.govplos.org Some research suggests that MYB76 might be involved in the spatial distribution of glucosinolates within the plant. nih.gov

The coordinated action of these MYB transcription factors ensures a robust and responsive regulation of glucoraphanin biosynthesis. The following table summarizes the key MYB transcription factors and their observed effects on glucoraphanin biosynthesis.

Transcription FactorFamilyFunction in Glucoraphanin BiosynthesisObserved Effect of Overexpression/Knockout
MYB28 R2R3-MYBMaster positive regulatorOverexpression: Increased glucoraphanin accumulation. Knockout: Drastically reduced glucoraphanin levels.
MYB29 R2R3-MYBPositive regulator, particularly in induced responsesOverexpression: Increased glucoraphanin accumulation.
MYB76 R2R3-MYBMinor positive regulatorContributes to overall aliphatic glucosinolate levels.

Hormonal and Environmental Signals Influencing Gene Expression

The expression of the regulatory MYB transcription factors and the downstream biosynthetic genes is not constitutive but is instead modulated by a variety of internal and external signals. This allows the plant to adjust the production of glucoraphanin in response to changing conditions, such as herbivore attack or shifts in the environment.

Hormonal Signals:

The plant hormone jasmonic acid (JA) and its volatile methyl ester, methyl jasmonate (MeJA) , are well-established inducers of glucosinolate biosynthesis, including glucoraphanin. nih.govsemanticscholar.orgproquest.com These hormones are key players in plant defense responses against insect herbivores and necrotrophic pathogens. Upon perception of a threat, JA/MeJA signaling pathways are activated, leading to the upregulation of MYB28 and MYB29 expression. pnas.orgnih.gov This, in turn, boosts the transcription of the entire aliphatic glucosinolate biosynthetic pathway, resulting in increased glucoraphanin production. nih.gov Studies have shown that exogenous application of MeJA to broccoli plants can significantly enhance the accumulation of glucoraphanin and its bioactive hydrolysis product, sulforaphane (B1684495). nih.gov

The plant hormone melatonin (B1676174) has also been shown to positively influence the glucoraphanin-sulforaphane system. nih.govcofc.edu Treatment with melatonin can lead to an upregulation of glucoraphanin biosynthesis genes, including MYB28, resulting in higher glucoraphanin accumulation. cofc.edu

Environmental Signals:

Light is a crucial environmental factor that influences various aspects of plant growth and development, including secondary metabolism. The quality of light, specifically the wavelengths of light, can impact glucoraphanin accumulation. researchgate.net Research using light-emitting diodes (LEDs) has demonstrated that red and blue light can induce the expression of aliphatic glucosinolate biosynthetic genes, such as CYP79F1 and CYP83A1. nih.gov Red light, in particular, has been shown to promote the biosynthesis of glucoraphanin. researchgate.net

Nutrient availability , particularly sulfur and selenium, can influence glucoraphanin levels. As sulfur is a key component of the glucosinolate molecule, its availability is critical for biosynthesis. Selenium, which is chemically similar to sulfur, can also impact glucosinolate metabolism, with some studies showing that selenium supplementation can affect the expression of sulfate transporter genes and genes involved in glucosinolate biosynthesis. nih.govmdpi.com

The following table provides a summary of the key hormonal and environmental signals and their effects on glucoraphanin biosynthesis.

SignalTypeEffect on Glucoraphanin Biosynthesis
Jasmonic Acid (JA) / Methyl Jasmonate (MeJA) HormonalUpregulates the expression of MYB28, MYB29, and downstream biosynthetic genes, leading to increased glucoraphanin accumulation.
Melatonin HormonalUpregulates the expression of glucoraphanin biosynthesis genes, including MYB28, resulting in higher glucoraphanin levels.
Light (Red and Blue) EnvironmentalInduces the expression of aliphatic glucosinolate biosynthetic genes, with red light specifically promoting glucoraphanin synthesis.
Temperature EnvironmentalModerate heat can increase the conversion of glucoraphanin to sulforaphane. Extreme temperatures can be detrimental.
Sulfur Availability EnvironmentalEssential for the synthesis of glucoraphanin.
Selenium EnvironmentalCan influence the expression of genes involved in sulfur uptake and glucosinolate biosynthesis.

Extraction, Isolation, and Purification Methodologies for Glucoraphanin Potassium Salt

Conventional Solvent Extraction Techniques

Conventional solvent extraction remains a foundational method for isolating glucoraphanin (B191350) from plant matrices, typically seeds or sprouts, which are rich sources. nih.govresearchgate.net These methods leverage the solubility of glucosinolates in polar solvents like water and alcohols. A critical step in these processes is the rapid inactivation of the endogenous enzyme myrosinase, which otherwise hydrolyzes glucoraphanin into other compounds like sulforaphane (B1684495). nih.gov This is commonly achieved by using high-temperature solvents. nih.govnih.gov

Common solvents include heated water, methanol-water mixtures, and ethanol-water solutions. researchgate.netdss.go.th For instance, a standard procedure involves extracting ground plant material with a 70% methanol-water mixture at elevated temperatures to ensure myrosinase denaturation. nih.govreading.ac.uk Another approach utilizes boiling 80% ethanol (B145695). dss.go.th The efficiency of the extraction is influenced by several factors, including temperature, solvent composition, solvent-to-solid ratio, and extraction time. dss.go.thmdpi.com Optimization studies have shown that conditions such as using 20% aqueous ethanol at 70°C for 20 minutes can significantly enhance recovery, yielding up to three times more glucoraphanin compared to other standard analytical procedures. dss.go.th Another study identified that a 50% ethanol/water mixture at either 40°C or 65°C was effective for maximizing the extraction of total glucosinolates, including glucoraphanin, from broccoli sprouts. mdpi.com

Source MaterialSolvent SystemTemperatureExtraction TimeKey FindingsReference
Cardaria draba (Hoary Cress) Leaves20% Ethanol/Water70°C20 minOptimal conditions for maximizing glucoraphanin recovery in a single batch extraction. dss.go.th
Broccoli Sprouts50% Ethanol/Water40°CNot SpecifiedGenerated the highest extraction of total glucosinolates (100,094 mg/kg DW). mdpi.com
Broccoli Sprouts50% Ethanol/Water65°CNot SpecifiedAlso induced maximum extraction of total glucosinolates. mdpi.com
Broccoli Samples70% Methanol (B129727)70°C3 x 10 minSelected to inactivate myrosinase and avoid hydrolysis. reading.ac.uk
General Plant Material70% Methanol/WaterHigh TemperatureNot SpecifiedA well-validated, robust method for extracting intact glucosinolates. nih.gov
Broccoli SproutsBoiling Water100°C5 minUsed to denature endogenous myrosinase and preserve glucosinolates. nih.gov

Advanced Extraction Methods

To improve efficiency, reduce solvent consumption, and shorten extraction times, several advanced extraction techniques have been applied to the recovery of glucoraphanin.

Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE), is an advanced technique that utilizes solvents at elevated temperatures and pressures, keeping them below their critical points to maintain a liquid state. mdpi.com These conditions enhance extraction efficiency by increasing analyte solubility and improving mass transfer rates, while decreasing the viscosity and surface tension of the solvent. mdpi.com This allows for a more thorough penetration into the sample matrix. mdpi.com The process typically involves placing the sample in a stainless steel extraction cell, which is then heated and filled with the solvent at high pressure. mdpi.com This method has been noted as an effective alternative to conventional solvent extraction for glucosinolates. researchgate.net

Supercritical Fluid Extraction (SFE) is recognized as a green extraction technology that employs a fluid above its critical temperature and pressure, where it exhibits properties of both a liquid and a gas. mdpi.com Carbon dioxide (CO2) is the most commonly used supercritical fluid due to its low critical temperature (31.1°C), non-toxicity, and non-flammability. nih.govyoutube.com SFE with CO2 offers high diffusivity and low viscosity, enabling faster and more efficient extractions compared to traditional liquid methods. youtube.com The solvent strength of supercritical CO2 can be adjusted by modifying the pressure and temperature, allowing for selective extraction. mdpi.comnih.gov To enhance the extraction of more polar compounds like glucoraphanin, a co-solvent, such as ethanol, is often added to the CO2. nih.gov This technique is advantageous as it avoids the use of toxic organic solvents and limits the thermal degradation of heat-sensitive compounds. mdpi.com

Microwave-Assisted Extraction (MAE) is an innovative technique that uses microwave energy to heat the solvent and sample matrix, thereby accelerating the extraction of target compounds. ncsu.edu The process leads to the efficient and rapid heating of the intracellular water, causing cell rupture and enhancing the release of phytochemicals into the solvent. researchgate.net MAE offers significant benefits over conventional methods, including markedly shorter extraction times, reduced solvent consumption, and potentially higher extraction yields. ncsu.edu Studies have shown that MAE can enhance the recovery of bioactive compounds from broccoli. researchgate.net For instance, controlled microwave heating at approximately 60°C has been found to increase the levels of glucoraphanin in broccoli compared to untreated samples. nih.gov

Chromatographic Purification Strategies

Following initial extraction, the crude extract contains a mixture of compounds. Therefore, chromatographic techniques are essential for the isolation and purification of glucoraphanin.

Solid-Phase Extraction (SPE) is a widely used and effective method for the preliminary clean-up and concentration of glucoraphanin from crude plant extracts. mdpi.comresearchgate.net This technique separates components of a mixture based on their physical and chemical properties as they pass through a solid sorbent. mdpi.com For glucoraphanin purification, a multi-cartridge approach is often employed. A common strategy involves passing the aqueous extract through a C18 cartridge connected in series with an anion exchange cartridge, such as one containing a protonated aminopropyl or dimethylaminopropyl (DEA) sorbent. mdpi.comresearchgate.netvu.edu.au The C18 cartridge retains non-polar impurities, while the glucosinolates, which are anionic due to their sulfate (B86663) group, are retained on the anion exchange column. researchgate.netvu.edu.au After washing away remaining impurities, the glucosinolate fraction is eluted from the anion exchange cartridge. researchgate.netvu.edu.au One established method uses a 2% v/v ammonia (B1221849) solution in methanol for elution. researchgate.netvu.edu.au This SPE clean-up step is crucial for removing interfering substances and preparing the sample for further high-purity isolation by methods such as preparative high-performance liquid chromatography (HPLC). nih.govresearchgate.net

SPE Sorbent(s)FunctionElution SolventKey OutcomeReference
C18 and Protonated Aminopropyl (in series)C18 removes non-polar impurities; Aminopropyl retains anionic glucosinolates.2% v/v Ammonia solution in MethanolEffective removal of unwanted impurities for determination of glucoraphanin. researchgate.netvu.edu.au
Dimethylaminopropyl (DEA)-based weak anion exchangeSelectively retains glucosinolates for purification from complex plant matrices.5% NH₄OHProvides an efficient purification procedure comparable to standard ISO methods. mdpi.com
Anion Exchange ColumnRemoves sinapine (B1681761) from a purified sinapine-glucoraphanin salt.Potassium sulfateYields the potassium salt of glucoraphanin, free from glucoiberin (B1241102) contamination. usda.gov

Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is a cornerstone technique for purifying glucoraphanin from crude plant extracts to a high degree of purity. researchgate.net This method utilizes a liquid chromatograph system equipped with a larger column than analytical HPLC to separate components of a mixture for subsequent collection. researchgate.net

Research has demonstrated the successful use of reversed-phase preparative HPLC for glucoraphanin isolation. usda.gov In one established protocol, a crude methanol extract from defatted broccoli seeds undergoes initial fractionation using flash chromatography. usda.gov The glucoraphanin-containing fractions are then further purified by preparative HPLC. usda.gov A common approach involves isolating a sinapine-glucoraphanin salt first, which effectively separates it from co-eluting glucosinolates like glucoiberin. usda.gov To obtain the desired potassium salt, the purified sinapine-glucoraphanin salt is passed through an anion exchange column, where the sinapine is removed, and the glucoraphanin is subsequently eluted with potassium sulfate. usda.gov

Hydrophilic-Interaction Chromatography (HILIC) has also been employed as an effective preparative-scale technique. One study reported a significant increase in purity from approximately 53% in the raw extract to 95% in the final isolated product using mass-directed preparative HILIC. waters.com This method successfully isolated 139 mg of glucoraphanin from an initial 25 g of broccoli seeds. waters.com

Table 1: Example Parameters for Preparative HPLC Purification of Glucoraphanin
ParameterSpecificationReference
SystemReversed-Phase usda.gov
ColumnPhenomenex Luna C-18(2) semi-preparative (250 x 50 mm) usda.gov
Mobile Phase10% Methanol and 90% Water (containing 1% Acetic Acid) usda.gov
Flow Rate50 mL/minute usda.gov
Detection237 nm usda.gov
SystemHydrophilic-Interaction Chromatography (HILIC) waters.com
ColumnAtlantis HILIC Silica (B1680970) (e.g., 19 mm I.D.) waters.com
DetectionMass Spectrometry (Electrospray Negative Mode) waters.com

Countercurrent Chromatography (CCC)

Countercurrent chromatography is an all-liquid separation technique that avoids the use of a solid stationary phase, thereby minimizing issues like irreversible adsorption of the target compound. akjournals.com This method relies on the partitioning of solutes between two immiscible liquid phases. akjournals.com It has proven to be a valuable tool for the large-scale isolation of water-soluble compounds like glucosinolates. akjournals.com

Both high-speed countercurrent chromatography (HSCCC) and slow rotary countercurrent chromatography (SRCCC) have been successfully applied to glucoraphanin purification. akjournals.com One notable scale-up study utilized SRCCC to process a large volume of crude broccoli seed extract. From an input of 500 grams of the crude extract, this method yielded 61.5 grams of glucoraphanin with a purity of 91.2%, achieving a remarkable recovery rate of 98.3%. akjournals.com This demonstrates the efficacy of SRCCC for producing significant quantities of glucoraphanin. akjournals.com

Table 2: Parameters and Results for SRCCC Isolation of Glucoraphanin
ParameterSpecificationReference
TechniqueSlow Rotary Countercurrent Chromatography (SRCCC) akjournals.com
Solvent Systemn-butanol–acetonitrile (B52724)–10% ammonium (B1175870) sulfate solution (1:0.5:2 v/v) akjournals.com
Mobile PhaseUpper Phase akjournals.com
Flow Rate50 mL/min akjournals.com
Sample Size500 g crude broccoli seed extract akjournals.com
Yield61.5 g akjournals.com
Purity91.2% akjournals.com
Recovery Rate98.3% akjournals.com

Optimization of Extraction and Purification Parameters for Yield and Purity

Maximizing the yield and purity of glucoraphanin potassium salt requires careful optimization of both the initial extraction and subsequent purification steps. The choice of solvent, temperature, time, and pH are critical factors that significantly influence the efficiency of the process.

For solvent extraction, aqueous ethanol solutions are commonly investigated. Research indicates that the ethanol concentration has the greatest impact on glucosinolate recovery. researchgate.netnih.gov One study found that an 80% ethanol solution achieved the highest recovery of glucoraphanin. nih.gov Another optimization study identified 20% aqueous ethanol at 70°C with an initial pH of 3 as the optimal conditions for extracting glucoraphanin from Cardaria draba, yielding up to 30 mg per gram of dried leaves. dss.go.th A separate study focusing on broccoli sprouts determined that a 50% ethanol/water mixture at 40°C yielded the highest amount of total glucosinolates. researchgate.net These findings highlight that optimal conditions can vary depending on the plant source.

Further enhancements can be achieved through multi-stage extraction processes. A three-stage countercurrent extraction system, using optimized parameters, has been shown to recover over 90% of the total glucoraphanin, a significant improvement over the approximately 60% recovery from a single-stage batch extraction. dss.go.th

Table 3: Selected Optimized Extraction Parameters for Glucoraphanin
ParameterOptimal ConditionPlant SourceReference
Ethanol Concentration80%Broccoli nih.gov
Ethanol Concentration50%Broccoli Sprouts researchgate.net
Ethanol Concentration20%Cardaria draba dss.go.th
Temperature70°CCardaria draba dss.go.th
Temperature40°CBroccoli Sprouts researchgate.net
Initial pH3Cardaria draba dss.go.th
Extraction Time20 minutesCardaria draba dss.go.th

Considerations for Large-Scale Production of this compound for Research

Transitioning from laboratory-scale isolation to large-scale production of this compound for research purposes presents several challenges. The primary goals are to achieve high yield and purity in a cost-effective and time-efficient manner.

While techniques like preparative HPLC are effective for achieving high purity, they can be expensive, time-consuming, and consume large quantities of solvents, potentially limiting their feasibility for producing the gram-scale quantities often required for extensive research. researchgate.net

Countercurrent chromatography, particularly scaled-up SRCCC, offers a more viable alternative for large-scale processing. As previously noted, processing 500 g of crude extract to yield over 60 g of high-purity glucoraphanin demonstrates its potential for bulk production. akjournals.com Another approach for gram-scale production involves an initial isolation using anion exchange chromatography followed by a purification step like gel filtration. This method has been used to process 150 g of defatted seed meal to obtain glucoraphanin with approximately 95% purity.

A significant challenge in the production pipeline is the accurate analysis and characterization of the purified compound. The availability of commercial laboratories capable of properly quantifying glucoraphanin is limited, which can complicate quality control and validation of the final product. nih.gov Therefore, developing in-house analytical capabilities or partnering with specialized laboratories is crucial for ensuring the quality and consistency of the this compound produced for research.

Analytical Methodologies for Glucoraphanin and Its Metabolites

Sample Preparation and Derivatization Techniques

The initial step in the analysis of glucoraphanin (B191350) is critical to ensure the integrity of the analyte and the accuracy of the results. mdpi.com Sample preparation protocols must be designed to prevent the enzymatic degradation of glucoraphanin and to remove interfering compounds from the sample matrix. preprints.org

A primary challenge in analyzing glucosinolates like glucoraphanin is their co-existence with the enzyme myrosinase in plant tissues. usda.gov When plant cells are ruptured during harvesting or sample processing, myrosinase comes into contact with glucoraphanin, catalyzing its hydrolysis into isothiocyanates (such as sulforaphane) and other products. usda.govusda.gov Therefore, rapid deactivation of myrosinase is a crucial first step. usda.gov Common methods for enzyme inactivation include thermal treatments like steaming, microwaving, or extraction with hot solvents (e.g., 70-80% methanol (B129727) at 70-75°C). usda.govnih.govnih.gov

Once the enzyme is deactivated, glucoraphanin is typically extracted using polar solvents like aqueous methanol or ethanol (B145695). nih.govpubcompare.ai Following extraction, sample cleanup is often necessary to remove interfering substances like pigments, sugars, and other secondary metabolites. Solid-phase extraction (SPE) is a widely used technique for this purpose. vu.edu.auresearchgate.net Anion-exchange SPE cartridges are particularly effective for isolating glucosinolates, which are anionic due to their sulfate (B86663) group. researchgate.net

Derivatization is not always required, especially for analysis by Liquid Chromatography-Mass Spectrometry (LC-MS). However, for other methods, it can be a necessary step. For instance, the traditional method for glucosinolate analysis by High-Performance Liquid Chromatography (HPLC) involves an enzymatic desulfation step using sulfatase to remove the sulfate group, which can improve chromatographic resolution. mdpi.com This process, however, can be prone to incomplete reactions and degradation. mdpi.com For the analysis of metabolites, particularly thiols like sulforaphane-glutathione, derivatization with reagents such as monobromobimane (B13751) or N-(1-pyrenyl) maleimide (B117702) may be employed to introduce a fluorescent tag, enhancing detection sensitivity. mdpi.com

Table 1: Overview of Sample Preparation Techniques for Glucoraphanin Analysis

StepTechniquePurposeKey Considerations
Enzyme Inactivation Thermal Treatment (Steaming, Microwaving, Hot Solvent)To prevent the enzymatic hydrolysis of glucoraphanin by myrosinase. usda.govusda.govThe method must be rapid and effective; however, it may alter the profile of some compounds. usda.gov
Extraction Solvent Extraction (e.g., 70% Methanol, Hot Water)To isolate glucoraphanin and its metabolites from the solid sample matrix. nih.govvu.edu.auThe choice of solvent affects extraction efficiency.
Cleanup/Purification Solid-Phase Extraction (SPE)To remove interfering compounds and concentrate the analytes. vu.edu.aunih.govAnion-exchange cartridges are commonly used to selectively retain glucosinolates. researchgate.net
Derivatization Enzymatic DesulfationTo improve chromatographic separation for some HPLC methods. mdpi.comCan lead to incomplete desulfation and degradation. mdpi.com
Derivatization Chemical Tagging (e.g., with monobromobimane)To enhance the detection of certain metabolites (e.g., thiols) in HPLC with fluorescence detection. mdpi.comSpecific to the target metabolite and detection method.

Chromatographic Separation Techniques

Chromatography is the cornerstone for the separation and quantification of glucoraphanin and its metabolites. The choice of technique depends on the specific analytical goals, the complexity of the sample matrix, and the required sensitivity.

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Diode Array Detection (DAD) is a robust and widely used method for the quantification of glucoraphanin. rsc.org This technique separates compounds based on their differential partitioning between a stationary phase (typically a C18 column) and a liquid mobile phase. nih.gov

Reverse-phase HPLC is the most common approach, where a polar mobile phase, often a gradient of water and acetonitrile (B52724) with an acid modifier like formic acid, is used. rsc.orgnih.gov Ion-pairing agents can also be added to the mobile phase to improve the retention and peak shape of anionic glucosinolates on reverse-phase columns. nih.gov Detection is typically performed at wavelengths around 227-235 nm. rsc.org Preparative scale HPLC is also employed to isolate high-purity glucoraphanin from rich sources like broccoli seeds for use as a reference standard. nih.govacs.org

Table 2: Example HPLC-UV/DAD Parameters for Glucoraphanin Analysis

ParameterCondition
Column Reversed-phase C18 (e.g., 25 cm x 0.46 cm, 5 µm) nih.gov
Mobile Phase Gradient of acetonitrile and water, often with 0.1% formic acid rsc.org
Flow Rate 0.6 - 1.0 mL/min nih.gov
Detection UV/DAD at ~235 nm rsc.org
Column Temperature ~36 °C nih.gov

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for the analysis of glucoraphanin and its metabolites due to its exceptional sensitivity and selectivity. acs.org This method allows for the direct measurement of intact glucosinolates without the need for desulfation. acs.org Ultra-High-Performance Liquid Chromatography (UHPLC) is often used to achieve faster separations and higher resolution. nih.gov

LC-MS/MS is particularly powerful for pharmacokinetic studies as it can simultaneously quantify the parent compound (glucoraphanin) and its various metabolites (e.g., sulforaphane (B1684495), sulforaphane-glutathione, sulforaphane-cysteine) in complex biological matrices like plasma, urine, and cell lysates with minimal sample pretreatment. acs.org The technique provides structural information based on mass-to-charge ratios and fragmentation patterns, allowing for confident identification and precise quantification. nih.gov

Table 3: Performance Characteristics of a Validated UHPLC-MS/MS Method for Glucoraphanin and Metabolites

AnalyteLinearity Range (μg L⁻¹)Limit of Detection (LOD) (μg L⁻¹)Intra-day Variation
Glucoraphanin (GR) 3.90 – 10001.95≤15%
Sulforaphane (SF) 0.06 – 5000.03≤15%
Sulforaphane-N-acetyl-cysteine (SF-NAC) 3.90 – 10000.24≤15%
Data adapted from a study on a robust UHPLC-(ESI+)-MS/MS method. acs.org

Gas Chromatography (GC) is generally not suitable for the direct analysis of intact glucosinolates like glucoraphanin because they are non-volatile and thermally unstable. mdpi.com However, GC coupled with Mass Spectrometry (GC-MS) is a valuable technique for analyzing the volatile hydrolysis products of glucoraphanin, primarily isothiocyanates such as sulforaphane and its nitrile analogue. nih.gov

For this analysis, the sample is typically incubated in water to allow for the complete enzymatic conversion of glucoraphanin to its hydrolysis products. nih.gov These volatile compounds are then extracted with an organic solvent and analyzed by GC-MS. This method is highly sensitive and specific for identifying and quantifying these particular breakdown products.

Electrophoretic Techniques (e.g., Micellar Electrokinetic Capillary Chromatography - MECC)

Capillary electrophoresis (CE) offers an alternative to HPLC for the analysis of glucosinolates. preprints.org Micellar Electrokinetic Capillary Chromatography (MECC) is a mode of CE that has been successfully applied to the determination of glucoraphanin in broccoli seeds and florets. vu.edu.au

In MECC, separation occurs in a fused silica (B1680970) capillary filled with a buffer containing a surfactant (micelle). The separation is based on the differential partitioning of analytes between the micelles and the surrounding aqueous buffer under an electric field. This technique has been shown to provide results comparable to validated HPLC methods and can be a robust alternative for glucoraphanin quantification. vu.edu.au

A study detailing this method used a buffer system consisting of sodium tetraborate, sodium dihydrogen orthophosphate, and cetyltrimethylammonium bromide at pH 7. vu.edu.auresearchgate.net The reproducibility for migration time and peak area was found to be suitable for quantitative analysis. vu.edu.au

Spectroscopic Characterization (e.g., Nuclear Magnetic Resonance (NMR) for Structure Confirmation in Research)

While chromatographic techniques are used for separation and quantification, spectroscopic methods are indispensable for the definitive structural elucidation of compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for confirming the chemical structure of glucoraphanin, especially after it has been isolated and purified. usda.gov

¹H NMR and ¹³C NMR analyses provide detailed information about the carbon-hydrogen framework of the molecule. usda.gov By analyzing the chemical shifts, coupling constants, and signal integrations, researchers can unambiguously confirm the identity of glucoraphanin and distinguish it from other related glucosinolates. This technique is crucial for verifying the purity and identity of reference standards used in quantitative analytical studies. nih.govusda.gov

Method Validation, Sensitivity, and Reproducibility in Glucoraphanin Analysis

The accurate quantification of glucoraphanin and its metabolic products, such as sulforaphane, is essential for research and quality control. To ensure that analytical data are reliable and meaningful, the methods used for their measurement must undergo rigorous validation. This process establishes the performance characteristics of a method, demonstrating its suitability for the intended purpose. Key parameters evaluated during method validation include sensitivity, precision (reproducibility), accuracy, and linearity, often following guidelines from regulatory bodies like the International Council for Harmonisation (ICH). rsc.orguantwerpen.be

Sensitivity: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The sensitivity of an analytical method refers to its ability to distinguish between small differences in analyte concentration. acs.org It is practically defined by two key metrics: the Limit of Detection (LOD) and the Limit of Quantitation (LOQ). acs.org

LOD is the lowest concentration of an analyte in a sample that can be reliably detected, though not necessarily quantified with precision. acs.org

LOQ is the lowest concentration that can be measured with an acceptable level of precision and accuracy. acs.org

These values are often determined by assessing the signal-to-noise (S/N) ratio, typically setting the LOD at an S/N of 3:1 and the LOQ at 10:1. acs.org The sensitivity of a method is highly dependent on the analytical technique and the sample matrix. For instance, Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) offers exceptional sensitivity for analyzing glucoraphanin and its metabolites in complex biological samples. acs.orgnih.gov

Research has established specific LOD and LOQ values for various methods. One robust UHPLC-MS/MS method reported an LOD for glucoraphanin of 1.95 µg L⁻¹ and an LOQ of 3.90 µg L⁻¹ in biological materials. acs.org A separate ultra-rapid UHPLC/MS/MS procedure for analyzing human urine determined the LOD and LOQ for glucoraphanin and sulforaphane to be in the ranges of 4–20 nmol L⁻¹ and 20–156 nmol L⁻¹, respectively. nih.gov

CompoundMethodMatrixLODLOQCitation
Glucoraphanin (GR)UHPLC-MS/MSBiological Samples1.95 µg L⁻¹3.90 µg L⁻¹ acs.org
Sulforaphane (SF)UHPLC-MS/MSBiological Samples0.03 µg L⁻¹0.06 µg L⁻¹ acs.org
GR & SFUHPLC/MS/MSHuman Urine4–20 nmol L⁻¹20–156 nmol L⁻¹ nih.gov
SulforaphaneHPLCBroccoli Florets1.02 µg/ml1.08 µg/ml researchgate.net

Precision and Reproducibility

Precision measures the degree of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. It is a critical indicator of a method's reproducibility and is typically expressed as the relative standard deviation (RSD) or coefficient of variation (CV%). acs.org

Validation guidelines distinguish between two levels of precision:

Repeatability (Intra-day precision): The precision obtained under the same operating conditions over a short interval of time.

Intermediate Precision (Inter-day reproducibility): The variation within the same laboratory, but with different analysts, on different days, or with different equipment.

Modern analytical methods for glucoraphanin demonstrate high precision. A UHPLC-MS/MS method for biological samples showed intra-day variations of ≤15% and inter-day variations of ≤15%. acs.org Another study using a similar technique for human urine analysis reported both intra- and inter-day variations as being lower than 10%. nih.gov For High-Performance Liquid Chromatography (HPLC) methods, one study reported the repeatability for sulforaphane analysis in fresh broccoli florets at an RSD of 3.0%. nih.govresearchgate.net

Compound(s)MethodPrecision TypeVariation (RSD/CV%)Citation
GR, SF & MetabolitesUHPLC-MS/MSIntra- & Inter-day≤15% acs.org
GR & SFUHPLC/MS/MSIntra- & Inter-day<10% nih.gov
SulforaphaneHPLCRepeatability (Intra-day)3.0% (fresh florets) nih.govresearchgate.net
SulforaphaneHPLCRepeatability (Intra-day)4.0% (lyophilized florets) nih.govresearchgate.net

Accuracy

Accuracy refers to the closeness of the analytical result to the true or accepted value. It is often evaluated through recovery studies, where a known amount of the analyte is added (spiked) into a blank matrix and then analyzed. The percentage of the spiked analyte that is successfully measured is the percent recovery.

High accuracy is a hallmark of a reliable analytical method. For the analysis of glucoraphanin and its metabolites, methods consistently show high recovery rates. A UHPLC-MS/MS method demonstrated recoveries of ≥85% for glucoraphanin, sulforaphane, and its various metabolites. acs.org An HPLC method focused on sulforaphane in broccoli by-products reported even higher recovery rates of 97.5% in fresh florets and 98.1% in lyophilized florets. nih.govresearchgate.net Similarly, a validated method for analyzing sulforaphane in cruciferous vegetables showed a recovery of 96.3%. researchgate.net While most methods show excellent accuracy, some studies note that for certain glucosinolates, including glucoraphanin, corrections to quantification might be necessary if recovery results are not optimal. nih.gov

Compound(s)MethodMatrixAccuracy (% Recovery)Citation
GR, SF & MetabolitesUHPLC-MS/MSBiological Samples≥85% acs.org
GR & SFUHPLC/MS/MSHuman Urine>87% nih.gov
SulforaphaneHPLCFresh Broccoli Florets97.5% nih.govresearchgate.net
SulforaphaneHPLCLyophilized Broccoli Florets98.1% nih.govresearchgate.net
SulforaphaneHPLCCruciferous Vegetables96.3% researchgate.net

Linearity

Linearity demonstrates that a method's response is directly proportional to the concentration of the analyte within a specific range. rsc.org This is confirmed by analyzing a series of standards at different concentrations and is typically evaluated by the correlation coefficient (R²) of the resulting calibration curve. An R² value close to 1.0 indicates a strong linear relationship. For instance, an HPLC method for sulforaphane achieved excellent linearity with an R² value of 1. nih.gov A highly sensitive UHPLC-MS/MS method reported R² values between 0.997 and 0.999 for glucoraphanin and its metabolites over concentration ranges such as 3.90 to 1000 µg L⁻¹ for glucoraphanin. acs.org

Biotransformation and Metabolism of Glucoraphanin in Biological Systems Pre Clinical Focus

Enzymatic Hydrolysis by Plant Myrosinase (ß-Thioglucosidase)

Enzymatic Hydrolysis by Plant Myrosinase (β-Thioglucosidase)

Myrosinase (β-thioglucosidase) is an enzyme present in plants that contain glucosinolates. google.com It is responsible for catalyzing the hydrolysis of the thioglucosidic bond in glucoraphanin (B191350), a crucial step for its conversion into biologically active compounds. google.comtaylorandfrancis.com

Myrosinase activity is dependent on various factors, including temperature and pH. mdpi.com The enzyme exhibits specificity for different glucosinolates. For instance, myrosinase from Lepidium sativum seeds showed the greatest affinity for sinigrin, with reduced affinity for sinalbin and glucoraphanin. nih.gov The catalytic efficiency of the enzyme also varies depending on the substrate. nih.gov

A key factor influencing the outcome of glucoraphanin hydrolysis is the presence of a non-catalytic cofactor known as epithiospecifier protein (ESP). google.com This heat-sensitive protein directs the myrosinase-mediated hydrolysis towards the formation of nitriles instead of isothiocyanates. google.comfrontiersin.org The activity of ESP can be influenced by factors such as the presence of Fe2+ ions, temperature, and pH. frontiersin.org

Upon tissue damage in cruciferous plants, myrosinase comes into contact with glucoraphanin, initiating its hydrolysis. researcher.life This enzymatic reaction cleaves the thioglucoside bond, producing D-glucose and an unstable aglycone intermediate, thiohydroximate-O-sulfate. google.comresearchgate.net This intermediate then spontaneously rearranges to form different products depending on the reaction conditions. google.com

The primary products of glucoraphanin hydrolysis are the isothiocyanate sulforaphane (B1684495) and sulforaphane nitrile. acs.orgnih.gov The formation of sulforaphane occurs spontaneously, while the production of sulforaphane nitrile is directed by the epithiospecifier protein (ESP). google.comfrontiersin.org Studies have shown that when plant tissue is crushed at room temperature, sulforaphane nitrile can be the primary hydrolysis product. google.com In one study, the molar fractional conversion of glucoraphanin into sulforaphane during exogenous hydrolysis reached approximately 48% after 30 minutes. nih.gov

Products of Myrosinase-Mediated Glucoraphanin Hydrolysis

ProductFormation PathwayKey Influencing Factors
SulforaphaneSpontaneous rearrangement of the aglycone intermediate. google.comAbsence or inactivation of Epithiospecifier Protein (ESP). google.com
Sulforaphane NitrileDirected rearrangement of the aglycone intermediate by ESP. google.comfrontiersin.orgPresence and activity of ESP, Fe2+ ions, temperature, pH. google.comfrontiersin.org

Absorption and Distribution of Glucoraphanin and its Metabolites in Animal Models

Pre-clinical studies using animal models have provided valuable information on the absorption and distribution of glucoraphanin and its metabolites. Following oral administration, glucoraphanin can be absorbed, and its metabolites are distributed to various tissues.

In a study with Fischer 344 rats, the bioactivities of sulforaphane and sulforaphane nitrile were compared. acs.orgnih.gov After daily administration by gavage for five days, high doses of sulforaphane induced quinone reductase and glutathione (B108866) S-transferase activities in the liver, colonic mucosa, and pancreas, whereas sulforaphane nitrile did not show this effect. acs.orgnih.gov This suggests that sulforaphane is absorbed and distributed to these tissues where it exerts its biological activity. acs.orgnih.gov

Another study in rats provided direct evidence of glucoraphanin hydrolysis to sulforaphane in the cecum and subsequent absorption. rsc.org When glucoraphanin was introduced directly into the cecum, isothiocyanates appeared in the mesenteric plasma within 120 minutes. rsc.org In contrast, direct introduction of sulforaphane into the cecum resulted in its appearance in the mesenteric plasma within 15 minutes, with levels remaining constant for over an hour. rsc.org These findings demonstrate that sulforaphane produced by the gut microbiota can cross the cecal enterocyte for systemic absorption. rsc.org

Excretion and Elimination Pathways of Glucoraphanin Metabolites in Pre-clinical Models

Following biotransformation, the metabolites of glucoraphanin are eliminated from the body through various pathways, with urinary and fecal excretion being the primary routes in pre-clinical models. The extent and profile of metabolites excreted can vary depending on the animal model and the specific conditions of the study.

In F344 rats administered an oral dose of purified glucoraphanin, a significant portion of the metabolites is excreted in the urine. nih.gov Research has shown that approximately 20% of an oral dose is recovered in the urine. nih.gov The primary urinary metabolite is the N-acetylcysteine conjugate of sulforaphane, accounting for a substantial part of the excreted compounds. nih.gov Intact glucoraphanin is also detected in the urine, indicating that a portion of the parent compound is absorbed without being metabolized. nih.gov Other metabolites, such as free sulforaphane and sulforaphane nitrile, are found in smaller quantities. nih.gov Notably, in these studies with purified glucoraphanin, no metabolites were detected in the feces. nih.gov

The mercapturic acid pathway is a major route for the detoxification and elimination of isothiocyanates like sulforaphane. nih.gov In rats, it has been observed that a large percentage of orally administered sulforaphane is eliminated through this pathway within 24 hours. nih.gov This rapid clearance highlights the efficient metabolism and excretion of sulforaphane once it is formed from glucoraphanin.

The following tables provide a detailed overview of the urinary excretion of glucoraphanin and its metabolites in F344 rats after a single oral administration.

Table 1: Urinary Excretion of Glucoraphanin and its Metabolites in F344 Rats
MetabolitePercentage of Oral Dose Excreted in Urine
Sulforaphane N-acetylcysteine12.5%
Intact Glucoraphanin5%
Sulforaphane Nitrile2%
Free Sulforaphane0.65%
Erucin0.1%
Total Urinary Excretion~20.25%
Data sourced from a study on the metabolic fate of purified glucoraphanin in F344 rats. nih.gov
Table 2: Summary of Elimination Pathways for Glucoraphanin Metabolites in Pre-clinical Models
Excretion RouteMajor Metabolites DetectedKey Findings in Pre-clinical Models
Urinary ExcretionSulforaphane N-acetylcysteine, Intact Glucoraphanin, Sulforaphane Nitrile, Free Sulforaphane, ErucinAccounts for approximately 20% of an oral glucoraphanin dose in F344 rats. nih.gov The mercapturic acid pathway is the primary route for sulforaphane elimination. nih.gov
Fecal ExcretionNot detectedIn studies using purified glucoraphanin in F344 rats, no metabolites were found in the feces. nih.gov

Cellular and Molecular Mechanisms of Action of Glucoraphanin and Its Metabolites Pre Clinical in Vitro and in Vivo

Modulation of Nrf2-Keap1-ARE Pathway and Upregulation of Antioxidant and Detoxification Enzymes

A primary mechanism of action for sulforaphane (B1684495) is the potent activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Kelch-like ECH-associated protein 1 (Keap1)-Antioxidant Response Element (ARE) pathway. nih.govnih.gov This pathway is a critical cellular defense system against oxidative and electrophilic stress. nih.govjohnshopkins.edu

Under normal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its repressor protein, Keap1, which facilitates its degradation. nih.govnih.gov Sulforaphane, being an electrophile, can react with specific cysteine residues on Keap1. nih.govfrontiersin.org This interaction alters the conformation of Keap1, disrupting the Keap1-Nrf2 complex and preventing Nrf2 degradation. nih.govnih.gov Consequently, newly synthesized Nrf2 is stabilized and accumulates in the nucleus. nih.gov Within the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE), a specific DNA sequence located in the promoter region of numerous cytoprotective genes. mdpi.comresearchgate.net This binding initiates the transcription of a wide array of antioxidant and detoxification enzymes. mdpi.com

The induction of Phase II detoxification enzymes is a hallmark of Nrf2 activation by sulforaphane. nih.govshermantree.it These enzymes play a crucial role in neutralizing potentially harmful xenobiotics and endogenous molecules, typically through conjugation reactions that increase their water solubility and facilitate their excretion. nih.gov Sulforaphane is recognized as one of the most potent naturally occurring inducers of these enzymes. researchgate.netshermantree.it

Key Phase II enzymes upregulated by sulforaphane include:

NAD(P)H: Quinone Reductase 1 (NQO1): This enzyme detoxifies quinones, preventing them from participating in redox cycling and producing reactive oxygen species. nih.govmdpi.com The induction of NQO1 was one of the first observed biological activities of sulforaphane, identifying it as a significant bioactive compound in broccoli. nih.govshermantree.it

Glutathione (B108866) S-Transferases (GSTs): This superfamily of enzymes catalyzes the conjugation of glutathione to a wide variety of electrophilic compounds, effectively neutralizing them. nih.govmdpi.com Studies have shown that sulforaphane treatment increases the expression and activity of GSTs in various cell and animal models. acs.orgresearchgate.net

Heme Oxygenase-1 (HO-1): This enzyme catabolizes heme into biliverdin, free iron, and carbon monoxide. Biliverdin is subsequently converted to bilirubin, a potent antioxidant. HO-1 is a critical component of the cellular antioxidant defense system. mdpi.commdpi.com

The table below summarizes findings from preclinical studies on the induction of Phase II enzymes by sulforaphane.

Table 1: Preclinical Studies on Sulforaphane-Mediated Induction of Phase II Enzymes

EnzymeModel SystemObserved EffectReference
NQO1Murine Hepatoma Cells (Hepa 1c1c7)Potent induction of enzyme activity. shermantree.it
NQO1 and HO-1Human Upper AirwaySignificant increase in enzyme expression after oral sulforaphane administration. NQO1 showed the greatest induction. nih.gov
GST, NQO1, Glutathione Reductase, Thioredoxin ReductaseCultured Rat Neonatal CardiomyocytesTime-dependent induction of gene transcription, protein expression, and enzyme activity. acs.org
GSTsMouse Tissues (in vivo)Increased levels of GSTs, which are involved in detoxifying carcinogens. shermantree.it

The binding of Nrf2 to the ARE is the molecular switch that activates the transcription of a large battery of cytoprotective genes. mdpi.comresearchgate.net This coordinated gene expression program enhances the cell's capacity to cope with oxidative stress. shermantree.it The suite of ARE-driven genes includes not only Phase II enzymes but also a broad range of proteins involved in antioxidant defense and cellular homeostasis. nih.govmdpi.com

Genes regulated by the Nrf2-ARE pathway include those encoding for:

Enzymes involved in glutathione synthesis and regeneration, such as glutamate-cysteine ligase (GCL), the rate-limiting enzyme in glutathione synthesis. nih.govmdpi.com

Antioxidant enzymes like superoxide (B77818) dismutase (SOD), catalase, and peroxiredoxins. mdpi.commdpi.com

Proteins involved in the reduction of oxidized thiols, such as thioredoxin and thioredoxin reductase. nih.govacs.org

The table below details key genes driven by ARE and their primary functions.

Table 2: Examples of ARE-Driven Genes Induced by Sulforaphane

GeneProtein ProductPrimary FunctionReference
NQO1NAD(P)H: Quinone Reductase 1Detoxification of quinones, antioxidant defense. nih.govmdpi.com
HMOX1Heme Oxygenase-1Heme catabolism, production of antioxidant biliverdin. mdpi.commdpi.com
GSTA1, GSTM1Glutathione S-TransferasesConjugation and detoxification of electrophiles. nih.govmdpi.com
GCLC, GCLMGlutamate-Cysteine Ligase (Catalytic and Modifier subunits)Rate-limiting step in glutathione (GSH) synthesis. mdpi.com
TXNRD1Thioredoxin Reductase 1Maintains a pool of reduced thioredoxin, critical for redox regulation. nih.govacs.org

Anti-inflammatory Mechanisms

In addition to its antioxidant effects, sulforaphane exhibits significant anti-inflammatory properties, which are often linked to its ability to modulate the Nrf2 pathway. researchgate.netcaldic.com There is considerable crosstalk between the Nrf2 antioxidant response and inflammatory signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway. frontiersin.orgcaldic.com

The NF-κB transcription factor is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. nih.govnih.gov Sulforaphane has been shown to inhibit the NF-κB signaling pathway in various preclinical models. nih.govnih.govresearchgate.net

The inhibitory effect of sulforaphane on NF-κB can occur through several mechanisms, including:

Nrf2-Dependent Inhibition: Activation of Nrf2 can suppress NF-κB signaling. For instance, the Nrf2 target gene HO-1 can exert anti-inflammatory effects that interfere with NF-κB activation. mdpi.com

Direct Inhibition: Sulforaphane may also directly inhibit components of the NF-κB pathway. Studies suggest it can prevent the degradation of the inhibitory protein IκBα and block the nuclear translocation of the active p65 subunit of NF-κB. nih.gov

In a study using Caco-2 cells, both glucoraphanin (B191350) and sulforaphane were shown to inhibit the activation of redox-sensitive signaling cascades, including NF-κB (p65 and IKK), in response to the pro-inflammatory cytokine TNFα. nih.gov Another study demonstrated that sulforaphane could significantly suppress ligand-induced NF-κB activity in cells stably transfected with NOD2 variants, a pathway relevant to Crohn's disease. nih.gov

By inhibiting NF-κB and other inflammatory pathways, sulforaphane effectively downregulates the expression and secretion of pro-inflammatory cytokines. researchgate.net This has been observed in a multitude of in vitro and in vivo experimental models.

In murine macrophage cell lines stimulated with lipopolysaccharide (LPS), a potent inflammatory agent, pretreatment with sulforaphane significantly suppressed the production of pro-inflammatory cytokines. mdpi.com Similarly, in animal models of inflammatory diseases, administration of glucoraphanin or sulforaphane has been shown to reduce the levels of key inflammatory mediators in affected tissues. researchgate.netmdpi.com For example, in a mouse model of dextran-sulphate-sodium (DSS)-induced colitis, dietary glucoraphanin suppressed the expression of inflammatory cytokines such as Interleukin-1β (IL-1β), IL-18, and Tumor Necrosis Factor-alpha (TNF-α) in colonic tissues. mdpi.com

The table below presents findings from preclinical studies on the modulation of inflammatory cytokines by glucoraphanin or sulforaphane.

Table 3: Preclinical Studies on the Modulation of Inflammatory Cytokines

Cytokine(s)Model SystemObserved EffectReference
IL-6, IL-17, TNF-αCollagen-Induced Arthritis (CIA) MiceSulforaphane suppressed the expression of these cytokines in the synovium. researchgate.net
Pro-inflammatory cytokinesHuman Macrophages (in vitro)Exposure to sulforaphane downregulated the production of inflammatory cytokines. auctoresonline.org
IL-1β, IL-18, TNF-αDSS-Induced Colitis in MiceDietary glucoraphanin supplementation suppressed cytokine levels in colonic tissues. mdpi.com
Pro-inflammatory cytokines and NOLPS-Stimulated Murine Macrophages (Raw 264.7)Sulforaphane prevented the expression of nitric oxide (NO) and inflammatory cytokines. mdpi.com
IL-1βMultiple Inflammasome Models (in vitro and in vivo)Sulforaphane inhibited caspase-1 activation and subsequent IL-1β maturation and secretion. nih.gov

Epigenetic Modifications

Emerging evidence indicates that sulforaphane can influence cellular processes through epigenetic mechanisms, which involve modifications to DNA and its associated proteins that alter gene expression without changing the DNA sequence itself. nih.govmonash.edu The primary epigenetic modifications influenced by sulforaphane are histone deacetylase (HDAC) inhibition and DNA methylation. researchgate.netmdpi.com

Histone Deacetylase (HDAC) Inhibition: Sulforaphane and its metabolites have been identified as inhibitors of HDAC activity. mdpi.com HDACs are enzymes that remove acetyl groups from histones, leading to a more condensed chromatin structure that represses gene transcription. By inhibiting HDACs, sulforaphane promotes histone hyperacetylation, which "relaxes" the chromatin and makes genes more accessible for transcription. This mechanism can contribute to the re-expression of silenced tumor suppressor genes. nih.govresearchgate.net

DNA Methylation: Sulforaphane has also been shown to affect DNA methylation, a process where methyl groups are added to DNA, typically leading to gene silencing. mdpi.com Studies have reported that sulforaphane can lead to a reduction in the expression and activity of DNA methyltransferases (DNMTs), the enzymes responsible for maintaining methylation patterns. mdpi.comnih.gov This can result in the demethylation and re-activation of genes that were silenced in cancer cells. nih.gov

The table below summarizes the key epigenetic effects of sulforaphane observed in preclinical research.

Table 4: Summary of Epigenetic Modifications by Sulforaphane

Epigenetic MechanismSpecific TargetObserved Effect in Preclinical ModelsReference
Histone Deacetylation InhibitionHDAC enzymesInhibition of HDAC activity in colorectal and prostate cancer cell lines, leading to histone hyperacetylation. nih.govmdpi.com
DNA MethylationDNMT1, DNMT3aReduction in the expression of DNMTs in prostate and breast cancer cells. mdpi.com
Global Epigenetic LandscapeGene TranscriptionReversal of aberrant changes in gene transcription through HDAC inhibition and demethylation. nih.govmonash.edu

Histone Deacetylase (HDAC) Inhibition

Sulforaphane has been identified as an inhibitor of histone deacetylase (HDAC) activity in various preclinical models. frontiersin.orgnih.gov This inhibition leads to an increase in histone acetylation, which plays a crucial role in regulating gene expression. In human colorectal cancer cells (HCT116) and prostate cancer models, SFN treatment resulted in diminished HDAC activity and a subsequent increase in acetylated histones. frontiersin.orgyoutube.com Specifically, metabolites of SFN, such as SFN-cysteine and SFN-N-acetylcysteine, have been shown to be effective HDAC inhibitors. frontiersin.org This action is believed to contribute to its anti-cancer effects by altering chromatin structure and reactivating tumor suppressor genes. youtube.com Studies have demonstrated that SFN-mediated HDAC inhibition can lead to the increased expression of genes like p21, a key regulator of the cell cycle. frontiersin.orgyoutube.com

Table 1: Research Findings on Sulforaphane and HDAC Inhibition

Cell Line/ModelKey FindingsReference
Human Colorectal Cancer Cells (HCT116)SFN treatment inhibited HDAC activity, increased acetylated histones, and increased p21 expression. frontiersin.org
Human Embryonic Kidney 293 (HEK293) CellsSFN metabolites (SFN-cysteine, SFN-N-acetylcysteine) were identified as effective HDAC inhibitors. frontiersin.org
Prostate Cancer ModelsSFN was found to reduce the expression of HDAC1, HDAC4, and HDAC7. youtube.com
Apc(min) Mice (Intestinal Tumor Model)Dietary SFN suppressed tumor development and was associated with an increase in acetylated histones in polyps. youtube.com

DNA Methylation Modulation

In addition to HDAC inhibition, sulforaphane influences another critical epigenetic mechanism: DNA methylation. It has been shown to inhibit the activity of DNA methyltransferases (DNMTs), the enzymes responsible for adding methyl groups to DNA. researchgate.netnih.gov In human Caco-2 colon cancer cells, sulforaphane treatment led to a decrease in DNMT1 protein expression and subsequent demethylation of the promoter region of the Nrf2 gene, a key regulator of cellular antioxidant responses. researchgate.netnih.gov Similarly, in prostate and breast cancer cells, SFN has been observed to reduce the expression of DNMT1 and DNMT3a. mdpi.com This modulation of DNA methylation can lead to the re-expression of silenced tumor suppressor genes, contributing to its cancer-preventive activities. nih.govmdpi.com The interplay between HDAC inhibition and DNA methylation modulation appears to be a concerted mechanism by which sulforaphane regulates gene expression. nih.gov

Table 2: Research Findings on Sulforaphane and DNA Methylation

Cell Line/ModelKey FindingsReference
Human Colon Cancer Cells (Caco-2)SFN inhibited DNMT1 protein expression and decreased methylation in the Nrf2 gene promoter. researchgate.netnih.gov
Prostate Cancer Cells (LNCaP)SFN treatment caused a reduction in the expression of DNA methyltransferases, particularly DNMT1 and DNMT3a. mdpi.com
Breast Cancer CellsA reduction in DNMT1 and DNMT3a expression was observed following SFN treatment. mdpi.com

Cell Cycle Regulation and Apoptosis Induction in Cancer Cell Lines (In Vitro Studies)

Sulforaphane has been demonstrated to inhibit the proliferation of various cancer cell lines by inducing cell cycle arrest and promoting apoptosis (programmed cell death). nih.gov The specific phase of cell cycle arrest can vary depending on the cancer cell type and the concentration of SFN used. For instance, a G2/M phase arrest has been observed in human breast cancer cells (MCF-7, MDA-MB-231), acute lymphoblastic leukemia cells, and glioblastoma cells. mdpi.comnih.govresearchgate.netbohrium.com This arrest is often associated with an upregulation of cell cycle inhibitors like p21 and p27 and modulation of key proteins such as the Cdc2/Cyclin B1 complex. nih.govresearchgate.net

SFN also triggers apoptosis through multiple pathways. In human prostate cancer cells (PC-3) and breast cancer cells, SFN-induced apoptosis involves the activation of caspases (caspase-3, -8, and -9) and cleavage of poly(ADP-ribose) polymerase (PARP). mdpi.comnih.gov Furthermore, SFN can modulate the expression of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio, which favors apoptosis. nih.gov In some cell lines, this process is mediated by the generation of reactive oxygen species (ROS). mdpi.comresearchgate.net

Table 3: Effects of Sulforaphane on Cell Cycle and Apoptosis in Cancer Cell Lines

Cancer Cell LineEffect on Cell CycleApoptotic MechanismsReference
Human Breast Cancer (MCF-7, MDA-MB-231, T47D)G2/M arrestActivation of caspases, decreased Bcl-2 expression, DNA fragmentation. mdpi.com
Human Prostate Cancer (PC-3)Not specifiedActivation of caspase-8 and -9, upregulation of Bax, downregulation of Bcl-2. nih.gov
Acute Lymphoblastic LeukemiaG2/M arrestActivation of caspases-3, -8, and -9; inactivation of PARP; upregulation of p21. researchgate.net
Human Glioblastoma (U87MG, U373MG)S-phase arrestActivation of caspase 3/7, DNA fragmentation. bohrium.com
Pancreatic Cancer (MIA PaCa-2, PANC-1)Sub-G1 accumulationROS generation, activation of cleaved PARP and cleaved caspase-3. mdpi.com
Oral Squamous Carcinoma (OECM-1)Sub-G0-G1 accumulationUpregulation of p53, Bax, caspase-3, caspase-9; downregulation of Bcl-2. mdpi.com

Effects on Angiogenesis Pathways (In Vitro/Animal Models)

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Sulforaphane has been shown to exert anti-angiogenic effects in various preclinical models. frontiersin.org In vitro studies using human umbilical vein endothelial cells (HUVECs) have demonstrated that SFN can inhibit key steps of angiogenesis, including cell proliferation, migration, and tube formation. frontiersin.org

The molecular mechanisms underlying these effects involve the downregulation of pro-angiogenic signaling pathways. SFN has been found to suppress the expression of Vascular Endothelial Growth Factor (VEGF) and Hypoxia-Inducible Factor-1 alpha (HIF-1α), two key regulators of angiogenesis, in hepatocellular carcinoma and human microvascular endothelial cells. frontiersin.org In vivo, studies using the chick embryo chorioallantoic membrane (CAM) assay and mouse models have confirmed the anti-angiogenic potential of SFN, showing reduced tumor growth and decreased expression of angiogenic markers within the tumors. frontiersin.org Interestingly, the effects of SFN on angiogenesis can be biphasic, with lower concentrations sometimes promoting while higher concentrations inhibit the process.

Table 4: Anti-Angiogenic Effects of Sulforaphane

ModelKey FindingsReference
Human Umbilical Vein Endothelial Cells (HUVECs)Inhibited cell viability, migration, and tube formation. frontiersin.org
Hepatocellular Carcinoma (HepG2) CellsInhibited STAT3/HIF-1α/VEGF signaling. frontiersin.org
Chick Embryo Chorioallantoic Membrane (CAM) AssayReduced HepG2 tumor growth and decreased HIF-1α and VEGF expression in tumors. frontiersin.org
Endothelial Cell and Pericyte Co-cultureShowed dose-dependent inhibition of tube formation and affected VEGF-VEGFR signaling.

Neuroprotective Mechanisms (In Vitro/Animal Models)

Sulforaphane has demonstrated significant neuroprotective properties in a range of in vitro and animal models of neurological disorders. mdpi.com A primary mechanism underlying this protection is the activation of the Nuclear Factor Erythroid 2-related Factor 2 (Nrf2) pathway, a master regulator of the cellular antioxidant response. frontiersin.orgmdpi.com By activating Nrf2, SFN upregulates a suite of antioxidant and detoxification enzymes, thereby mitigating oxidative stress, a common feature in many neurodegenerative diseases. mdpi.com

In addition to combating oxidative stress, SFN exerts anti-inflammatory effects in the brain by inhibiting pathways such as NF-κB. In animal models of cerebral ischemia, SFN reduced the levels of pro-inflammatory cytokines like TNF-α and IL-1β. Other neuroprotective actions include improving mitochondrial function, preserving the integrity of the blood-brain barrier, and modulating neurotrophic factor levels. mdpi.com Preclinical studies have shown beneficial effects of SFN in models of Parkinson's disease, Alzheimer's disease, Huntington's disease, epilepsy, and traumatic brain injury. youtube.comnih.govmdpi.com

Table 5: Neuroprotective Mechanisms of Sulforaphane

Neurological Condition ModelKey Mechanisms ObservedReference
Cerebral Ischemia (Rat Model)Reduced inflammation (decreased TNF-α, IL-1β), inhibited NF-κB pathway.
Temporal Lobe Epilepsy (Rat Model)Activated Nrf2 pathway, reduced oxidative stress, decreased neuronal death.
Parkinson's Disease (Toxin-induced Mouse Models)Protected dopaminergic neurons, reduced neuronal cell death, improved motor deficits. mdpi.com
Alzheimer's Disease (Mouse Models)Ameliorated cognitive impairment, restored normal levels of brain-derived neurotrophic factor (BDNF). nih.gov
General NeuroinflammationReduced expression of pro-inflammatory cytokines in microglia. frontiersin.orgnih.gov

Anti-microbial Activities (In Vitro Studies)

In vitro studies have demonstrated that sulforaphane possesses antimicrobial activity against a variety of pathogens, including both Gram-positive and Gram-negative bacteria. Sulforaphane-enriched extracts from broccoli have shown inhibitory effects against gut pathogens such as Listeria monocytogenes, Escherichia coli, and Salmonella Typhimurium. It has also been shown to be effective against plant pathogens, suggesting a broad spectrum of activity.

The antimicrobial action extends to clinically relevant pathogens like Helicobacter pylori, a bacterium linked to gastritis and stomach cancer. In addition to direct bactericidal or bacteriostatic effects, SFN can also counteract virulence factors, such as biofilm formation and toxin production. Furthermore, SFN has demonstrated antifungal activity against Candida albicans, where it was shown to prevent both biofilm and hyphae formation.

Table 6: In Vitro Antimicrobial Activity of Sulforaphane

MicroorganismObserved EffectReference
Helicobacter pyloriPronounced antibacterial activity.
Escherichia coli, Salmonella TyphimuriumInhibitory effects observed with SFN-rich broccoli extracts.
Listeria monocytogenes, Bacillus cereusShowed considerable antimicrobial activity.
Xanthomonas campestris, Fusarium oxysporum (Plant Pathogens)Displayed strong, dose-dependent antimicrobial activity.
Candida albicans (Fungus)Prevented biofilm and hyphae formation; showed additive/synergistic effect with fluconazole.

Regulation of Lipid Metabolism and Adipogenesis Pathways (In Vitro/Animal Models)

Sulforaphane has been shown to regulate lipid metabolism and adipogenesis, suggesting a potential role in metabolic health. In vivo studies using high-fat diet-induced obese mice demonstrated that SFN supplementation can attenuate weight gain and reduce the size of adipocytes. This is achieved, in part, by inhibiting adipogenesis—the process by which pre-adipocytes differentiate into mature fat cells.

The molecular mechanisms involve the downregulation of key adipogenic transcription factors, such as peroxisome proliferator-activated receptor-gamma (Pparγ) and CCAAT/enhancer-binding protein alpha (Cebpα). SFN has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, a central regulator of energy homeostasis, which can inhibit lipogenesis. Furthermore, SFN improves lipid metabolism by enhancing mitochondrial function and biogenesis and activating lipolysis through the upregulation of adipose triglyceride lipase (B570770) (ATGL) and hormone-sensitive lipase (HSL). In models of nonalcoholic fatty liver disease, SFN has been shown to ameliorate the accumulation of lipids in hepatocytes.

Table 7: Effects of Sulforaphane on Lipid Metabolism and Adipogenesis

ModelKey FindingsReference
High-Fat Diet-Induced Obese MiceAttenuated weight gain, reduced adipocyte size, suppressed expression of Pparγ and Cebpα.
C3H10T1/2 Cells (Pre-adipocytes)Inhibited adipogenesis and induced browning of white pre-adipocytes.
Adipose Mesenchymal Stem Cells (MSCs)Inhibited adipogenic differentiation.
HHL-5 Cells and High-Fat Diet-Fed RatsImproved lipid metabolism by enhancing mitochondrial function and biogenesis; activated lipolysis.
Hepatocytes (In Vivo and In Vitro)Accelerated lipid droplet degradation via lipophagy, dependent on Nrf2 activation.

Other Emerging Molecular Targets and Signaling Pathways

While the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is the most well-documented mechanism of action for glucoraphanin and its metabolite sulforaphane, preclinical research has begun to uncover a range of other molecular targets and signaling pathways. nih.govnih.gov These emerging mechanisms, investigated in both cell culture (in vitro) and animal models (in vivo), suggest that the biological activities of these compounds extend beyond Nrf2-mediated antioxidant and detoxification responses. mdpi.com This section details these developing areas of research, focusing on pathways involved in inflammation, cell cycle control, apoptosis, and cellular metabolism.

Inflammation and Immune Response Pathways

Beyond its indirect anti-inflammatory effects through Nrf2, sulforaphane, the active metabolite of glucoraphanin, has been shown to directly modulate key inflammatory pathways. A primary target in this regard is the Nuclear Factor-kappa B (NF-κB) signaling pathway. frontiersin.org In pancreatic cancer stem cells, sulforaphane was found to impair NF-κB-induced antiapoptotic signaling, thereby promoting programmed cell death in this cell population. frontiersin.org Studies using human intestinal epithelial cells (Caco-2) demonstrated that sulforaphane, but not its precursor glucoraphanin, could inhibit the release of inflammatory chemokines. nih.govmdpi.com This inhibitory effect was attributed to the impairment of the NF-κB pathway. mdpi.com Interestingly, while glucoraphanin was inactive in reducing chemokine release, both glucoraphanin and sulforaphane were found to modulate NF-κB activity, suggesting that glucoraphanin may have biological activities independent of its conversion to sulforaphane. nih.govresearchgate.net

Another emerging target is the Macrophage Migration Inhibitory Factor (MIF), a pro-inflammatory cytokine. mdpi.com Sulforaphane has been shown to covalently modify an N-terminal proline residue of MIF, inhibiting its catalytic tautomerase activity. mdpi.com Furthermore, in animal models of high-fat diet-induced obesity, glucoraphanin administration suppressed the pro-inflammatory activation of macrophages in the liver and adipose tissue and reduced circulating levels of lipopolysaccharide (LPS). nih.gov

Research FindingModel SystemPathway/TargetOutcomeReference
Sulforaphane prevented the activation of NF-κB transcription factors.Pancreatic Cancer Stem Cells (in vitro)NF-κBIncreased apoptosis. frontiersin.org
Sulforaphane inhibited the release of chemokines (CXCL-10, IL-8, MCP-1).Human Intestinal Epithelial Cells (Caco-2) (in vitro)NF-κBReduced inflammatory signaling (IC50 for MCP-1 release: 7.81 µM). nih.govmdpi.com
Glucoraphanin was inactive in inhibiting chemokine release.Human Intestinal Epithelial Cells (Caco-2) (in vitro)NF-κBNo inhibitory effect at 50 µM. nih.govmdpi.com
Both Sulforaphane and Glucoraphanin modulated NF-κB activity.Human Intestinal Epithelial Cells (Caco-2) (in vitro)NF-κBBoth molecules modulated NF-κB driven transcription. nih.gov
Sulforaphane covalently modifies and inhibits the catalytic activity of MIF.In vitro studyMacrophage Migration Inhibitory Factor (MIF)Inhibition of a pro-inflammatory cytokine. mdpi.com
Glucoraphanin suppressed pro-inflammatory macrophage activation.High-Fat Diet-fed Mice (in vivo)Macrophage PolarizationAttenuated obesity-related inflammation. nih.gov

Cell Cycle Regulation and Apoptosis Pathways

Sulforaphane has been shown to influence the expression of proteins that control cell cycle progression and apoptosis, key processes in cancer research. In HT-29 colon cancer cells, treatment with 50 μM of sulforaphane led to a decrease in the expression of cell cycle proteins such as Cyclin D1, Cyclin A, and C-Myc, while increasing the expression of the cell cycle inhibitor p21. nih.gov The overexpression of p21 following sulforaphane treatment has been observed in multiple cancer cell lines, suggesting it is a significant factor in sulforaphane's therapeutic potential. nih.gov

In addition to cell cycle arrest, sulforaphane can induce apoptosis through pathways like the PI3K/Akt/mTOR signaling cascade. nih.gov Co-treatment of cancer cells with sulforaphane and the chemotherapeutic drug acetazolamide (B1664987) resulted in the downregulation of the PI3K/Akt/mTOR pathway, leading to decreased tumor cell survival. nih.gov Furthermore, in breast cancer models, nanoparticles loaded with sulforaphane and metformin (B114582) were shown to reduce markers associated with cancer stem cells, such as WNT-1 and β-catenin, and enhance apoptosis by increasing BAX levels. nih.gov In clinical studies on high-risk colorectal cancer patients, ingestion of a glucoraphanin extract led to a decrease in plasma Bcl-2 levels, an anti-apoptotic protein. naturaging.com

Research FindingModel SystemPathway/TargetOutcomeReference
Sulforaphane decreased expression of Cyclin D1, Cyclin A, and C-Myc.HT-29 Colon Cancer Cells (in vitro)Cell Cycle RegulationInhibition of cell growth. nih.gov
Sulforaphane enhanced the expression of the p21 cell cycle inhibitor.Caco-2 and HT29 Cancer Cells (in vitro)Cell Cycle RegulationInduced G2/M arrest. nih.gov
Sulforaphane, in combination with acetazolamide, downregulated the PI3K/Akt/mTOR pathway.H727 and H720 Lung Cancer Cells (in vitro) & Xenograft Tissues (in vivo)PI3K/Akt/mTORInduced apoptosis and decreased tumor cell survival. nih.gov
Sulforaphane and metformin nanoparticles reduced WNT-1 and β-catenin levels.MCF-7 and BT-474 Breast Cancer Cells (in vitro)WNT/β-cateninReduced markers associated with breast cancer stem cells. nih.gov
Sulforaphane and metformin nanoparticles enhanced BAX levels.MCF-7 and BT-474 Breast Cancer Cells (in vitro)ApoptosisIncreased apoptosis in 46% of treated cells. nih.gov

Metabolic and Other Signaling Pathways

Recent preclinical studies have identified additional pathways modulated by glucoraphanin and sulforaphane. In a mouse model of colitis, dietary glucoraphanin was found to activate the AMP-activated protein kinase (AMPK) and the peroxisome proliferator-activated receptor-gamma coactivator (PGC)-1α pathways. mdpi.com This activation was associated with reduced inflammation, oxidative stress, and mitochondrial dysfunction in the colon. mdpi.com

The mitogen-activated protein kinase (MAPK) pathways, including ERK, JNK, and p38, have also been linked with sulforaphane therapy, although their precise role in mediating its effects on cell growth is not yet fully understood. nih.gov Another novel target identified is the Kv7 potassium channel. scispace.com In mouse models, the pain-relieving effect of both glucoraphanin and sulforaphane in chemotherapy-induced neuropathic pain was abolished by a Kv7 channel blocker, suggesting that these channels are involved in the compounds' analgesic effects. scispace.com

Research FindingModel SystemPathway/TargetOutcomeReference
Dietary glucoraphanin activated AMPK and PGC-1α pathways.Dextran-Sulphate-Sodium-Induced Colitis in Mice (in vivo)AMPK/PGC1αAttenuated mitochondrial dysfunction, inflammation, and oxidative stress. mdpi.com
Sulforaphane treatment was linked with the activation of ERK, JNK, and p38.HT-29 Colon Cancer Cells (in vitro)MAPKAssociated with inhibition of cell growth, but the mechanism is unclear. nih.gov
The pain-relieving effects of glucoraphanin and sulforaphane were blocked by a Kv7 channel blocker.Oxaliplatin-induced Neuropathic Pain in Mice (in vivo)Kv7 Potassium ChannelsIndicated that analgesic effects are mediated through Kv7 channel activation. scispace.com

These findings highlight that the mechanisms of glucoraphanin and its metabolites are multifaceted, extending well beyond the Nrf2 pathway. The continued exploration of these emerging molecular targets is crucial for a comprehensive understanding of their therapeutic potential across various pathological conditions.

Research on Glucoraphanin Derivatives, Analogues, and Synergistic Interactions

Chemical Synthesis and Characterization of Glucoraphanin (B191350) Analogues

The chemical synthesis of glucoraphanin and its analogues is a critical area of research, enabling the production of these compounds for detailed study and overcoming the limitations of natural extraction. The first total chemical synthesis of glucoraphanin itself was a significant milestone, paving the way for the creation of various analogues. nih.govresearchgate.net

One notable achievement in this field is the synthesis of isotopically labelled glucoraphanin, such as [10-¹³C,11,12-²H₅]glucoraphanin. researchgate.net This has been instrumental in metabolic studies, allowing researchers to trace the fate of glucoraphanin within biological systems. The synthesis of such labeled compounds often involves multi-step processes starting from readily available precursors.

A chemoenzymatic approach has also been developed for the synthesis of glucoraphanin. This method involves the chemoselective oxidation of glucoerucin, a naturally occurring glucosinolate found in plants like Eruca sativa (arugula). nih.gov This semi-synthetic route offers an alternative to total chemical synthesis.

The synthesis of sulforaphane (B1684495) analogues, the biologically active isothiocyanate derived from glucoraphanin, has also been a major focus. Researchers have created a diverse range of synthetic analogues by modifying the functional groups. These include analogues with sulfanyl, sulfonyl, phosphonate, phosphinate, phosphine (B1218219) oxide, carbonyl, ester, carboxamide, and ether functional groups. rsc.org The length of the unbranched alkyl chain has also been varied, typically containing 2 to 6 carbon atoms. rsc.org

Characterization of these synthetic analogues is crucial to confirm their structure and purity. A variety of analytical techniques are employed for this purpose. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC/MS/MS) are extensively used for the separation, identification, and quantification of glucoraphanin, sulforaphane, and their analogues in biological samples. semanticscholar.orgconsensus.appnih.gov Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for elucidating the chemical structure of these synthesized compounds.

Table 1: Examples of Synthesized Glucoraphanin and Sulforaphane Analogues and Characterization Methods

Compound/AnalogueSynthesis ApproachCharacterization MethodsReference(s)
Glucoraphanin Total chemical synthesisNot specified in abstract researchgate.net
[10-¹³C,11,12-²H₅]glucoraphanin Total chemical synthesisNot specified in abstract researchgate.net
Glucoraphanin Chemoenzymatic (oxidation of glucoerucin)High-Pressure Liquid Chromatography, Magnetic Resonance Spectroscopy nih.gov
Sulforaphane Analogues Chemical synthesis with various functional groups (sulfanyl, sulfonyl, etc.)Not specified in abstract rsc.org
α-Glucosinolates (e.g., α-neoglucobrassicin) Chemical synthesisNot specified in abstract researchgate.net

Comparative Analysis of Biological Activities of Glucoraphanin, Sulforaphane, and their Analogues

Preclinical studies have undertaken comparative analyses of the biological activities of glucoraphanin, its primary hydrolysis product sulforaphane, and various synthetic analogues. These studies have revealed significant differences in their potency and mechanisms of action.

A key area of investigation has been the induction of phase II detoxification enzymes, a crucial mechanism for protection against carcinogens. In a comparative study, sulforaphane was found to be a significantly more potent inducer of quinone reductase and glutathione (B108866) S-transferase activities in both rat tissues and mouse hepatoma cells compared to sulforaphane nitrile, another hydrolysis product of glucoraphanin. nih.gov High doses of sulforaphane induced these enzymes in the liver, colonic mucosa, and pancreas of rats, whereas sulforaphane nitrile showed no such effect. nih.gov In cell culture, sulforaphane induced a threefold maximal induction of quinone reductase at a concentration of 2.5 µM, while sulforaphane nitrile required a much higher concentration of 2000 µM for a similar effect. nih.gov

Further in vitro studies have consistently demonstrated the superior biological activity of sulforaphane over its precursor, glucoraphanin. In a model of gliadin-induced inflammation in human intestinal epithelial cells (CaCo-2), sulforaphane effectively inhibited the release of inflammatory chemokines, whereas glucoraphanin showed no inhibitory effect at the same concentration. nih.gov Similarly, in Hep G2 cells, sulforaphane was shown to be more effective than glucoraphanin in modulating carcinogen-metabolizing enzymes. rsc.org

The anti-inflammatory properties of synthetic glucoraphanin have also been evaluated. Both natural and synthetic glucoraphanin were shown to significantly reduce the secretion of tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide-stimulated THP-1 cells, with approximately 52% inhibition at a concentration of 15 μM. researchgate.net

Research on synthetic sulforaphane analogues has aimed to identify compounds with enhanced biological activity. These analogues, featuring modifications such as sulfanyl, sulfonyl, phosphonate, and other functional groups, have been investigated for their anticancer and antibacterial properties. plos.orgmdpi.comnih.gov The natural (R)-enantiomer of sulforaphane is generally considered to have greater biological activity than the synthetic (S)-enantiomer. plos.org

Table 2: Comparative Biological Activities of Glucoraphanin, Sulforaphane, and Analogues

CompoundBiological Activity InvestigatedModel SystemKey FindingsReference(s)
Sulforaphane vs. Sulforaphane Nitrile Induction of quinone reductase and glutathione S-transferaseFischer 344 rats and Hepa 1c1c7 mouse hepatoma cellsSulforaphane was substantially more potent than sulforaphane nitrile. nih.gov
Glucoraphanin vs. Sulforaphane Anti-inflammatory activity (chemokine release)CaCo-2 human intestinal epithelial cellsSulforaphane inhibited chemokine release; glucoraphanin had no effect. nih.gov
Glucoraphanin vs. Sulforaphane Modulation of carcinogen-metabolizing enzymesHep G2 cellsSulforaphane was superior to glucoraphanin. rsc.org
Natural vs. Synthetic Glucoraphanin Anti-inflammatory activity (TNF-α inhibition)THP-1 cellsBoth showed significant and comparable inhibition of TNF-α secretion. researchgate.net
Sulforaphane Analogues Anticancer and antibacterial activityVarious preclinical modelsSynthetic analogues with modified functional groups exhibit biological activity. plos.orgmdpi.comnih.gov

Investigation of Synergistic Effects with Other Phytochemicals or Bioactive Compounds in Pre-clinical Models

The investigation of synergistic effects between glucoraphanin, its derivatives, and other bioactive compounds has revealed promising potential for enhanced therapeutic outcomes in preclinical models. Research has primarily focused on sulforaphane in combination with other phytochemicals and conventional cancer therapies.

In pancreatic cancer models, the combination of sulforaphane with other natural compounds like quercetin (B1663063) and catechins from green tea has demonstrated synergistic effects in eliminating cancer stem cells. researchgate.net These combinations were more effective at inhibiting self-renewal potential and inducing the expression of the tumor-suppressing microRNA, miR-let-7a, than the individual compounds alone. researchgate.net

A study on human colon cancer cells investigated the synergistic combinations of sulforaphane, curcumin (B1669340), and dihydrocaffeic acid. The combination of sulforaphane and dihydrocaffeic acid was found to have a significant synergistic effect at 90% cytotoxicity, leading to a two-fold dose reduction for sulforaphane and a ten-fold reduction for dihydrocaffeic acid. researchgate.net The proposed mechanism for this synergy involves the enhanced production of reactive oxygen species (ROS), which in turn activates pathways leading to cell cycle arrest and apoptosis. researchgate.net

The synergistic potential of sulforaphane extends to its combination with conventional chemotherapeutic agents. For instance, combining sulforaphane with gefitinib, a drug used for lung cancer treatment, resulted in a marked increase in the inhibition of cell proliferation compared to either agent alone. nih.gov Furthermore, a combination of sulforaphane and allyl isothiocyanate was found to be more effective in cancer prevention by enhancing cell cycle arrest and programmed cell death. nih.gov

While much of the research has centered on sulforaphane, the concept of synergy can also be applied to glucoraphanin. Combining a glucoraphanin-rich powder lacking the enzyme myrosinase with fresh broccoli sprouts containing active myrosinase synergistically enhanced the bioavailability of sulforaphane in healthy men. plos.org This highlights the importance of enzymatic conversion for the bioactivity of glucoraphanin and suggests that combining different food sources can optimize the formation of the active compound.

Table 3: Synergistic Effects of Sulforaphane and Glucoraphanin with Other Compounds in Preclinical Models

Compound CombinationModel SystemObserved Synergistic EffectProposed MechanismReference(s)
Sulforaphane + Quercetin + Catechins Pancreatic Cancer CellsEnhanced elimination of cancer stem cells and inhibition of self-renewal.Induction of miR-let-7a and inhibition of K-ras. researchgate.net
Sulforaphane + Dihydrocaffeic Acid HT-29 Colon Cancer CellsIncreased cytotoxicity and dose reduction of individual compounds.Enhanced production of reactive oxygen species (ROS). researchgate.net
Sulforaphane + Gefitinib Human Lung Cancer CellsIncreased inhibition of cell proliferation.Modulation of sonic hedgehog signaling. nih.gov
Sulforaphane + Allyl Isothiocyanate Cancer Prevention ModelsEnhanced cell cycle arrest and apoptosis.Not specified. nih.gov
Glucoraphanin-rich powder + Fresh Broccoli Sprouts (myrosinase source) Healthy Men (in vivo)Enhanced bioavailability of sulforaphane.Provision of active myrosinase for efficient conversion of glucoraphanin to sulforaphane. plos.org

Development of Novel Delivery Systems to Enhance Stability and Bioavailability (Pre-clinical Research)

A significant challenge in harnessing the full therapeutic potential of glucoraphanin and its bioactive metabolite, sulforaphane, is their inherent instability and limited bioavailability. To address these issues, preclinical research has focused on the development of novel delivery systems designed to protect these compounds from degradation and enhance their absorption and targeted delivery.

Nanoparticle-Based Delivery Systems:

Nanoparticles have emerged as a promising platform for the delivery of sulforaphane. Gold-coated iron oxide nanoparticles have been fabricated as a potential delivery system to improve the efficiency and stability of sulforaphane. nih.govresearchgate.net In one study, these nanoparticles were surface-modified with thiolated polyethylene (B3416737) glycol-folic acid to facilitate targeted delivery. The sulforaphane-loaded nanoparticles demonstrated cytotoxicity and induced apoptosis in human breast cancer cells (MCF-7). nih.govresearchgate.net

Another approach involves the co-delivery of sulforaphane and curcumin using PEGylated iron oxide-gold core-shell nanoparticles. This system was designed to improve the bioavailability and solubility of both compounds and to achieve a synergistic anticancer effect. The in-vitro studies on MCF-7 breast cancer cells showed that the nanoparticle-loaded drugs had enhanced cytotoxicity compared to the free compounds. nih.gov

Microencapsulation:

Microencapsulation is another strategy being explored to protect sulforaphane from degradation and control its release. Studies have investigated the use of various wall materials, including whey protein and pea protein, for the microencapsulation of broccoli-derived sulforaphane. rsc.org The resulting microparticles have been shown to offer controlled release, which can be beneficial for sustained delivery of the active compound.

The thermal stability of sulforaphane has been significantly enhanced through microencapsulation using an oil-in-water emulsion with Gum Arabic as the wall material. This method resulted in a six-fold decrease in the degradation kinetic constant and a 41% increase in the activation energy compared to free sulforaphane. nih.gov

Liposomal Encapsulation:

Liposomes, which are vesicular structures composed of a lipid bilayer, are being investigated as carriers for both hydrophilic and hydrophobic compounds. While specific studies on the liposomal encapsulation of glucoraphanin are emerging, the technology has been successfully applied to other phytochemicals to enhance their stability and bioavailability. nih.govmdpi.com Liposomal formulations of sulforaphane have been incorporated into hydrogel systems for potential applications in wound healing, demonstrating a sustained release pattern. nih.gov

These novel delivery systems offer promising avenues to overcome the challenges associated with the stability and bioavailability of glucoraphanin and its derivatives, potentially leading to more effective therapeutic applications.

Table 4: Novel Delivery Systems for Glucoraphanin and Sulforaphane in Preclinical Research

Delivery SystemEncapsulated CompoundKey Features and FindingsModel SystemReference(s)
Gold-Coated Iron Oxide Nanoparticles SulforaphaneImproved stability and efficiency; induced apoptosis in cancer cells.MCF-7 Breast Cancer Cells nih.govresearchgate.net
PEGylated Iron Oxide-Gold Core-Shell Nanoparticles Sulforaphane and CurcuminCo-delivery for synergistic effects; enhanced cytotoxicity.MCF-7 Breast Cancer Cells nih.gov
Whey and Pea Protein Microparticles SulforaphaneControlled release of the encapsulated compound.In vitro digestion models rsc.org
Oil-in-Water Emulsion Microcapsules (Gum Arabic) SulforaphaneSignificantly enhanced thermal stability.In vitro studies nih.gov
Liposomal Hydrogel SulforaphaneSustained release for potential wound healing applications.In vitro release studies nih.gov

Biotechnological and Agronomic Strategies for Enhancing Glucoraphanin Content

Genetic Engineering and Molecular Breeding for High-Glucoraphanin Cultivars

Genetic modification and advanced breeding techniques offer precise and powerful tools to augment the glucoraphanin (B191350) content in plants. By targeting the genes involved in the glucoraphanin biosynthetic pathway, scientists can create new cultivars with significantly higher concentrations of this desired compound.

Gene Editing Technologies (e.g., CRISPR/Cas9) to Modify Biosynthetic Pathways

The advent of CRISPR/Cas9 gene-editing technology has revolutionized the ability to make precise modifications to plant genomes. This tool is being employed to enhance glucoraphanin levels by targeting key regulatory genes in its biosynthetic pathway.

One primary target for gene editing is the ALKENYL HYDROXALKYL PRODUCING 2 (AOP2) gene. This gene encodes an enzyme that converts glucoraphanin into gluconapin, an undesirable glucosinolate in the context of maximizing sulforaphane (B1684495) production. By creating loss-of-function mutations in the AOP2 gene, the conversion of glucoraphanin is blocked, leading to its accumulation. In a study on Chinese kale, which normally contains only trace amounts of glucoraphanin, editing three copies of the AOP2 gene using CRISPR-Cas9 resulted in mutants with significantly increased levels of glucoraphanin.

Another critical gene targeted for modification is MYB28, a transcription factor that positively regulates the biosynthesis of aliphatic glucosinolates, including glucoraphanin. Field trials with CRISPR-Cas9-mediated knockouts of the MYB28 gene in Brassica oleracea have demonstrated its regulatory role in glucoraphanin accumulation under real-world agricultural conditions. While knocking out the gene reduces glucoraphanin, this knowledge is crucial for strategies that aim to enhance its expression.

The following table summarizes the key genes targeted by CRISPR/Cas9 for the enhancement of glucoraphanin content.

Gene TargetFunctionCRISPR/Cas9 StrategyOutcome
AOP2Converts glucoraphanin to gluconapinKnockout/mutagenesisIncreased accumulation of glucoraphanin
MYB28Positive regulator of aliphatic glucosinolate biosynthesisTargeted expression enhancement (future goal)Potentially increased glucoraphanin biosynthesis

Transgenic Approaches for Heterologous Production in Plants

Transgenic strategies involve the introduction of foreign or modified genes into a plant to alter its characteristics. This approach has been successfully used to increase glucoraphanin content in various Brassica species and to produce it in non-cruciferous plants.

One effective transgenic strategy is the overexpression of key regulatory genes. For instance, overexpressing the MYB28 gene in broccoli has been shown to upregulate the aliphatic glucosinolate pathway, leading to higher production of glucoraphanin.

Conversely, gene silencing techniques like RNA interference (RNAi) have been used to downregulate genes that divert glucoraphanin into other compounds. Silencing the AOP2 gene through RNAi in Brassica napus (rapeseed) and Brassica juncea (mustard) has led to a significant increase in glucoraphanin and a reduction in progoitrin, another undesirable glucosinolate.

Furthermore, scientists have successfully engineered the entire glucoraphanin biosynthetic pathway in a non-cruciferous plant, Nicotiana benthamiana. This "heterologous production" demonstrates the potential to produce glucoraphanin in a wider range of plant species. By introducing a suite of genes from Arabidopsis thaliana, researchers were able to produce glucoraphanin in a plant that does not naturally synthesize it. Subsequent research focused on optimizing this heterologous pathway by screening for auxiliary genes that can alleviate metabolic bottlenecks, leading to a 4.74-fold improvement in glucoraphanin production in N. benthamiana.

Cell Culture and Microbial Fermentation Systems for Glucoraphanin Production

Beyond whole plants, cell cultures and microbial systems are being explored as alternative factories for glucoraphanin production. These methods offer the potential for large-scale, controlled, and sustainable synthesis of the compound.

Optimization of Cell Suspension Cultures for Biosynthesis

Plant cell suspension cultures provide a controlled environment for the production of secondary metabolites. The biosynthesis of these compounds can often be enhanced through a technique known as elicitation, where specific molecules (elicitors) are added to the culture to trigger defense responses and stimulate the production of desired compounds.

Commonly used elicitors include methyl jasmonate (MeJA) and salicylic (B10762653) acid (SA), which are plant signaling molecules involved in defense against pathogens and herbivores. While specific data on the elicitation of glucoraphanin in Brassica cell suspension cultures is an area of ongoing research, studies on related compounds and other plant species provide a strong theoretical basis. For example, pre-harvest treatment of broccoli with MeJA has been shown to increase glucosinolate biosynthesis and sulforaphane accumulation. ishs.org Similarly, SA has been found to induce the accumulation of glucosinolates in oilseed rape leaves. researchgate.net The application of these elicitors to Brassica cell cultures could potentially upregulate the glucoraphanin biosynthetic pathway, leading to increased yields.

Optimization of culture conditions such as nutrient media composition, pH, and temperature are also critical for maximizing biomass and glucoraphanin production in plant cell suspension cultures.

Metabolic Engineering of Microorganisms (e.g., E. coli, Yeast)

Metabolic engineering of microorganisms like Escherichia coli and Saccharomyces cerevisiae (yeast) offers a promising avenue for the industrial production of glucoraphanin. This involves introducing the entire biosynthetic pathway for glucoraphanin into these microbes, effectively turning them into cellular factories.

Significant progress has been made in engineering E. coli for glucoraphanin production. Researchers have successfully reconstructed the complete biosynthetic pathway from methionine in E. coli. biorxiv.org This involved the careful selection and expression of ten allogeneic enzymes, including nine from Arabidopsis and Brassica, and one from the fungus Neurospora crassa. nih.gov Subsequent work focused on integrating these genes into the E. coli chromosome to create a stable production strain. While the initial reported titers were modest (0.675 μg/L), this work established a crucial proof-of-concept and identified key limiting steps in the pathway for future optimization. nih.gov

Yeast, being a eukaryotic organism, offers certain advantages for expressing plant-derived pathways. While the complete de novo synthesis of glucoraphanin in yeast has yet to be reported, related research has demonstrated the feasibility of this approach. For instance, the biosynthetic pathway for benzylglucosinolate has been successfully engineered and optimized in S. cerevisiae. biorxiv.org This work provides a valuable roadmap for the engineering of glucoraphanin production in yeast, with strategies such as enhancing the expression of key enzymes and increasing the supply of necessary cofactors like 3'-phosphoadenosine-5'-phosphosulfate (PAPS).

Agronomic Practices and Environmental Manipulations to Optimize Glucoraphanin Accumulation

In addition to genetic and biotechnological approaches, the glucoraphanin content of crops can be significantly influenced by agricultural practices and environmental conditions. Optimizing these factors can lead to higher yields of glucoraphanin in a more sustainable and cost-effective manner.

A critical factor in glucoraphanin biosynthesis is the availability of sulfur. As glucosinolates are sulfur-containing compounds, an adequate supply of this nutrient is essential. Studies have shown that sulfur fertilization can significantly increase the glucoraphanin content in broccoli. For example, the application of gypsum (a source of sulfur) has been demonstrated to increase both sulfur uptake and glucoraphanin levels in various parts of the broccoli plant, including the florets.

The interplay between nitrogen and sulfur fertilization is also important. Research indicates that an optimal nitrogen-to-sulfur ratio is crucial for maximizing both yield and glucosinolate concentrations. Insufficient nitrogen supply can lead to higher total glucosinolate concentrations, while insufficient sulfur combined with optimal nitrogen can decrease these levels.

Environmental stressors can also trigger the accumulation of glucoraphanin as part of the plant's defense response. Mild water stress, for instance, has been shown to have varied effects on glucosinolate content. Some studies have reported that drought stress can decrease total glucosinolate levels in broccoli, with a notable reduction in indolyl glucosinolates. mdpi.com Conversely, other research has found that drought can increase total glucosinolates in the leaves of Brassica oleracea crops. nih.gov The response to water stress appears to be dependent on the specific cultivar, the developmental stage of the plant, and the severity and duration of the stress.

The following table summarizes the impact of various agronomic and environmental factors on glucoraphanin content.

FactorManipulationEffect on Glucoraphanin Content
Sulfur FertilizationIncreased applicationIncreases glucoraphanin levels
Nitrogen FertilizationOptimal N:S ratioBalances yield and glucoraphanin content
Water StressDrought or floodingVariable effects depending on conditions and cultivar
TemperatureExposure to different temperaturesHigher temperatures can increase glucosinolate levels
LightDifferent light spectra (e.g., red light)Can promote glucosinolate biosynthesis

Temperature and light also play a role in regulating glucoraphanin levels. Higher growing temperatures have been associated with increased glucosinolate concentrations in some Brassica species. Furthermore, the quality of light can influence biosynthesis, with studies showing that red light can promote the accumulation of glucosinolates and sulforaphane in broccoli seedlings. nih.gov

Post-Harvest Handling and Processing Effects on Glucoraphanin Content and Stability

The concentration and stability of glucoraphanin in Brassica vegetables are significantly affected by post-harvest handling and various processing techniques. These factors can either preserve or degrade the compound, thereby influencing the potential health benefits.

Post-Harvest Storage

Storage conditions, particularly temperature, play a crucial role in the preservation of glucoraphanin. Storing broccoli at elevated temperatures leads to a rapid decline in glucoraphanin levels. For instance, at 20°C, a significant loss of glucoraphanin can occur within a few days. thaiscience.infonih.govacs.orgresearchgate.net In contrast, refrigeration at lower temperatures, such as 4°C, is effective in maintaining glucoraphanin concentrations for an extended period. thaiscience.infonih.govacs.orgresearchgate.net Studies have shown that at 4°C, there are no significant changes in glucoraphanin levels for up to 10 days. thaiscience.infonih.govacs.org The loss of glucoraphanin at higher temperatures is often associated with the deterioration of the broccoli heads, which allows the enzyme myrosinase to come into contact with and hydrolyze the glucosinolate. thaiscience.infoacs.org

Controlled atmosphere (CA) and modified atmosphere packaging (MAP) are also effective strategies for preserving glucoraphanin during storage. thaiscience.infonih.govacs.orgresearchgate.net Storing broccoli in a controlled atmosphere with low oxygen and elevated carbon dioxide levels can help maintain glucoraphanin concentrations for up to 25 days. thaiscience.infoacs.orgacs.org Similarly, MAP, which modifies the atmosphere inside the packaging, has been shown to be very effective. thaiscience.infonih.govacs.orgresearchgate.net Storing broccoli in MAP at 4°C can preserve glucoraphanin levels for at least 10 days. thaiscience.infonih.govacs.orgresearchgate.net

Effect of Storage Temperature and Packaging on Glucoraphanin Loss in Broccoli

Storage ConditionTemperatureDurationGlucoraphanin LossSource
Open Boxes20°C3 days55% thaiscience.infonih.govacs.orgresearchgate.net
Plastic Bags20°C7 days56% thaiscience.infonih.govacs.orgresearchgate.net
Open Boxes/Plastic Bags4°C7 daysNo significant difference thaiscience.info
Air Control Packaging20°C10 days64% thaiscience.inforesearchgate.net
MAP (no holes)4°C10 daysNo significant changes thaiscience.infonih.govacs.orgresearchgate.net

Processing and Cooking

Various processing and cooking methods have a profound impact on glucoraphanin content. nih.govsci-hub.st Thermal processing, in particular, can lead to significant losses. Boiling and blanching are known to cause the most substantial reductions in glucoraphanin levels, primarily due to leaching into the cooking water and thermal degradation. nih.govsci-hub.stcambridge.orgnih.govnih.gov

In contrast, steaming and microwaving for short durations can be more effective at preserving glucoraphanin. nih.govsci-hub.stcambridge.orgnih.gov Some studies suggest that short-time steaming might even promote the conversion of glucoraphanin to its bioactive hydrolysis product, sulforaphane, by inactivating the epithiospecifier protein (ESP) while maintaining the activity of the myrosinase enzyme. sci-hub.stwur.nlyoutube.com However, prolonged heating during any cooking method will eventually lead to the degradation of both glucoraphanin and myrosinase. nih.gov Stir-frying can have variable effects on glucoraphanin levels depending on the specific conditions of the cooking process. nih.govsci-hub.stnih.gov Freezing is considered a good method for preserving glucoraphanin, as it can prevent its loss. nih.govsci-hub.st

The enzyme myrosinase, which is responsible for converting glucoraphanin to sulforaphane, is also sensitive to heat. sci-hub.st At temperatures above 60°C, myrosinase activity is inhibited. sci-hub.st This means that while some cooking methods might preserve the glucoraphanin, they may inactivate the enzyme necessary for its conversion to the bioactive form in the body. However, even if the plant's myrosinase is inactivated, gut microflora can still hydrolyze some of the intact glucosinolates. thaiscience.info

Impact of Different Cooking Methods on Glucoraphanin Content

Cooking MethodEffect on GlucoraphaninSource
BoilingSignificant loss nih.govsci-hub.stcambridge.orgnih.gov
BlanchingSignificant loss nih.govsci-hub.stcambridge.org
Steaming (short-time)Good retention nih.govsci-hub.stcambridge.orgnih.gov
Microwaving (short-time)Good retention nih.govsci-hub.stcambridge.org
Stir-fryingVariable effects nih.govsci-hub.stnih.gov
FreezingAvoids losses nih.govsci-hub.st

Emerging Research Directions and Future Perspectives for Glucoraphanin Studies

Elucidation of Novel Molecular Targets and Mechanistic Pathways

Initial research on glucoraphanin's metabolite, sulforaphane (B1684495), largely centered on its activation of the Nrf2 signaling pathway, a key regulator of the cellular antioxidant response. aiherba.com However, ongoing studies are revealing a more complex and multi-targeted mechanism of action. nih.govnih.gov Future investigations are focused on identifying novel molecular targets to broaden the understanding of its biological activities.

Recent preclinical studies suggest that sulforaphane's effects extend to the modulation of various signaling pathways implicated in cellular processes such as apoptosis, cell cycle arrest, and angiogenesis. nih.gov For instance, research has shown that sulforaphane can influence the PI3K/AKT/mTOR pathway, which is crucial in cell survival and proliferation. nih.govchemicalbook.com Furthermore, its ability to inhibit histone deacetylases (HDACs) points towards an epigenetic regulatory role, which could have far-reaching implications. chemicalbook.com The exploration of these and other potential molecular targets will be pivotal in fully characterizing the therapeutic potential of glucoraphanin (B191350).

Table 1: Key Molecular Targets and Mechanistic Pathways of Sulforaphane

Target/Pathway Cellular Process Potential Implication
Keap1/Nrf2 Antioxidant Response Cellular protection against oxidative stress
PI3K/AKT/mTOR Cell Survival, Proliferation Regulation of cell growth
Histone Deacetylases (HDACs) Epigenetic Regulation Modulation of gene expression
Apoptosis Pathways Programmed Cell Death Elimination of damaged cells
Cell Cycle Regulation Cell Division Control of cell proliferation

Systems Biology and Omics Approaches in Glucoraphanin Research

To capture the extensive cellular impact of glucoraphanin and sulforaphane, researchers are increasingly turning to systems biology and "omics" technologies. These approaches, including transcriptomics, proteomics, and metabolomics, provide a holistic view of the molecular changes occurring within an organism or cell upon exposure to these compounds. mdpi.com

Transcriptomic analyses have been employed to study the gene expression patterns influenced by sulforaphane. nih.gov For example, studies have identified a wide range of genes that are either upregulated or downregulated following sulforaphane treatment, providing insights into the broad scope of its activity. nih.gov Proteomic studies complement this by examining the corresponding changes in protein expression, offering a more direct understanding of the functional alterations within the cell. Metabolomic approaches, on the other hand, analyze the shifts in small-molecule metabolites, providing a snapshot of the metabolic state of the cell or organism. youtube.com The integration of these omics datasets is a key future direction, promising a more comprehensive and interconnected understanding of glucoraphanin's biological effects. mdpi.com

Advanced Analytical Techniques for In Situ and Real-Time Monitoring of Glucoraphanin and Metabolites

A significant challenge in glucoraphanin research is accurately measuring its conversion to sulforaphane and tracking the distribution and fate of these compounds within biological systems. To address this, advanced analytical techniques are being developed and refined for more precise and sensitive detection.

High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC/MS/MS) are currently the state-of-the-art methods for quantifying glucoraphanin and its metabolites in various biological matrices, including plasma and urine. nih.govacs.orgnih.govrsc.org These techniques offer high selectivity and sensitivity, allowing for detailed pharmacokinetic and bioavailability studies. nih.gov Future research will likely focus on developing methods for in situ and real-time monitoring of these compounds within living cells and tissues. Such advancements would provide unprecedented spatial and temporal resolution of their dynamic behavior, offering deeper insights into their mechanisms of action at the subcellular level.

Table 2: Advanced Analytical Techniques in Glucoraphanin Research

Technique Application Advantages
HPLC Quantification in biological samples Robust and reliable
UHPLC/MS/MS High-throughput analysis of metabolites High sensitivity and selectivity
In situ Imaging Visualization within cells and tissues Spatial distribution information

Exploration of Glucoraphanin's Interplay with the Microbiome Beyond Direct Metabolism

The conversion of glucoraphanin to its active form, sulforaphane, is heavily dependent on the enzymatic activity of myrosinase, which can be found in the broccoli plant itself and is also produced by certain gut bacteria. mdpi.com This highlights the critical role of the gut microbiome in the bioavailability of sulforaphane. However, emerging research is beginning to explore the more intricate and bidirectional interactions between glucoraphanin, its metabolites, and the gut microbiota, extending beyond simple metabolic conversion. researchgate.net

Preclinical studies are investigating how sulforaphane may modulate the composition and function of the gut microbiota. nih.gov Furthermore, there is growing interest in understanding how these interactions might influence the gut-brain axis, a complex communication network that links the gastrointestinal tract and the central nervous system. mdpi.comnih.gov Alterations in the gut microbiome have been associated with a range of neurological and psychological conditions, and investigating whether glucoraphanin-mediated changes in the microbiota can impact this axis is a promising area of future research. nih.govmdpi.com These preclinical explorations aim to uncover potential host-microbe interactions that could have systemic effects.

Sustainable Production and Supply Chain Optimization for Research and Potential Applications

As research into glucoraphanin continues to advance, ensuring a consistent and high-quality supply of this compound is crucial for both laboratory studies and potential future applications. Broccoli and broccoli sprouts are the primary natural sources of glucoraphanin. researchgate.netfrontiersin.org Research in this area is focused on optimizing cultivation and extraction methods to maximize the yield and purity of glucoraphanin potassium salt.

Efforts are being made to develop eco-friendly and efficient extraction processes to obtain food-grade, sulforaphane-rich extracts from broccoli. mdpi.comdoaj.org Additionally, fermentation with lactic acid bacteria has been explored as a method to enhance the bioconversion of glucoraphanin to sulforaphane in broccoli puree. researchgate.net From a supply chain perspective, optimization strategies are needed to maintain the stability and potency of glucoraphanin from harvest to final product. This includes developing improved storage and processing techniques to preserve the compound and the myrosinase enzyme activity. nih.gov These advancements are essential for providing researchers with reliable starting materials and for the potential development of standardized glucoraphanin-based products.

Q & A

Basic Research Questions

Q. How can researchers accurately identify and quantify Glucoraphanin Potassium Salt in plant extracts?

  • Methodology : Use reverse-phase high-performance liquid chromatography (HPLC) coupled with UV detection at 227 nm for quantification. Confirm structural identity via nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and electrospray ionization mass spectrometry (ESI-MS) . For purity validation, compare retention times and spectral data against certified reference materials (e.g., TraceCERT® standards) .

Q. What extraction methods minimize degradation of this compound during sample preparation?

  • Methodology : Employ cold methanol-water (70:30 v/v) extraction at 4°C to inhibit myrosinase activity, which hydrolyzes glucosinolates. Centrifuge at 10,000 × g for 15 minutes to remove debris, and lyophilize the supernatant to preserve stability .

Q. How can researchers ensure batch-to-batch consistency in this compound samples for cell-based assays?

  • Methodology : Request additional quality control (QC) analyses such as peptide content quantification, salt content measurement, and HPLC purity verification. For sensitive assays (e.g., NF-κB inhibition), specify residual trifluoroacetic acid (TFA) levels <1% to avoid cytotoxicity .

Advanced Research Questions

Q. What experimental designs are optimal for studying this compound’s neuroprotective effects in vivo?

  • Methodology : Use the experimental autoimmune encephalomyelitis (EAE) mouse model to mimic multiple sclerosis. Administer bioactivated Glucoraphanin (via myrosinase) at 10–30 mg/kg/day. Measure outcomes via NF-κB translocation assays (e.g., immunohistochemistry), pro-inflammatory cytokines (IL-6, TNF-α) via ELISA, and apoptosis markers (e.g., caspase-3 activity) .

Q. How can researchers resolve contradictions between in vitro and in vivo bioactivity data?

  • Methodology : Account for pharmacokinetic factors such as bioavailability and metabolism. For example, Glucoraphanin’s conversion to sulforaphane in vivo depends on gut microbiota composition. Use germ-free animal models or synthetic sulforaphane controls to isolate variables .

Q. What genetic strategies enhance this compound content in Brassica crops?

  • Methodology : Employ marker-assisted backcrossing to replace functional BrAOP2 alleles with non-functional variants, which block the conversion of glucoraphanin to less bioactive compounds. Validate using LC-MS glucosinolate profiling and qPCR for gene expression .

Q. How should researchers analyze salt-induced variations in Glucoraphanin stability during long-term storage?

  • Methodology : Conduct accelerated stability studies under varying temperatures (−20°C, 4°C, 25°C) and humidity levels. Monitor degradation via HPLC and correlate with potassium salt dissociation using ion chromatography .

Data Interpretation and Reproducibility

Q. What statistical approaches address variability in Glucoraphanin’s bioactivity across cell lines?

  • Methodology : Normalize data to cell viability (e.g., MTT assay) and use mixed-effects models to account for inter-experimental variability. Include positive controls (e.g., synthetic sulforaphane) to benchmark potency .

Q. How can researchers validate the specificity of Glucoraphanin’s Nrf2 activation in oxidative stress models?

  • Methodology : Use siRNA knockdown of Keap1 or Nrf2 in cell lines (e.g., HEK293T). Measure downstream antioxidant response element (ARE)-driven luciferase activity and glutathione (GSH) levels. Compare with Nrf2 inhibitors like ML385 .

Tables for Key Methodological Parameters

Parameter Recommended Protocol Reference
HPLC quantificationC18 column, 1.0 mL/min flow, 227 nm detection
In vivo dosing (mice)10–30 mg/kg/day, oral gavage
Stability storageLyophilized, −80°C, inert atmosphere
Genetic validation (Brassica)Marker-assisted backcrossing, LC-MS profiling

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